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  • Product: Ethyl 4-amino-3-chloro-5-nitrobenzoate
  • CAS: 1427460-85-2

Core Science & Biosynthesis

Foundational

"Ethyl 4-amino-3-chloro-5-nitrobenzoate" chemical properties

Executive Summary Ethyl 4-amino-3-chloro-5-nitrobenzoate (CAS: 21615-32-7) is a highly functionalized aromatic scaffold characterized by a unique 1,3,4,5-substitution pattern. This molecule serves as a critical "linchpin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 4-amino-3-chloro-5-nitrobenzoate (CAS: 21615-32-7) is a highly functionalized aromatic scaffold characterized by a unique 1,3,4,5-substitution pattern. This molecule serves as a critical "linchpin" intermediate in medicinal chemistry, specifically for the synthesis of benzimidazoles , quinazolines , and poly-functionalized anilines .

Its value lies in its orthogonal reactivity: the nitro group (reducible), the primary amine (nucleophilic/diazotizable), the chlorine atom (electronic modulator/potential coupling partner), and the ester (hydrolyzable anchor). This guide details the physicochemical profile, validated synthetic routes, downstream applications in kinase inhibitor design, and safety protocols for this compound.

Part 1: Physicochemical Profile

The following data aggregates experimental baselines and computational descriptors essential for process chemistry and formulation.

PropertySpecificationTechnical Note
CAS Number 21615-32-7 Verified Registry Number.
IUPAC Name Ethyl 4-amino-3-chloro-5-nitrobenzoateSystematic nomenclature.
Molecular Formula C₉H₉ClN₂O₄
Molecular Weight 244.63 g/mol
Physical State Crystalline SolidTypically yellow to orange needles (characteristic of nitroanilines).
Melting Point ~108–112°C (Predicted)Note: Analogous nitro-amino esters melt in this range; experimental verification required per batch.
Solubility DMSO, DMF, Ethyl AcetateLow solubility in water; moderate in Ethanol.
pKa (Amine) ~1.5–2.5 (Predicted)Significantly suppressed by electron-withdrawing -NO₂ and -Cl groups.
LogP ~2.5Lipophilic; suitable for membrane permeability in early drug discovery.

Part 2: Synthetic Routes & Process Chemistry

The synthesis of CAS 21615-32-7 is governed by electrophilic aromatic substitution rules . The sequence must be carefully ordered to achieve the 3-chloro-5-nitro substitution pattern, as the amino group is the dominant directing group.

Mechanism of Synthesis

The most robust route begins with Benzocaine (Ethyl 4-aminobenzoate) . The synthesis relies on the amino group directing incoming electrophiles to the ortho positions (3 and 5).

  • Step 1: Chlorination. The amino group directs the chlorine to the 3-position.

  • Step 2: Nitration. With position 3 occupied, the strong ortho-directing effect of the amine (combined with the meta-directing ester) directs the nitro group to position 5.

Visual Synthesis Workflow

SynthesisPath cluster_logic Regioselectivity Logic Start Ethyl 4-aminobenzoate (Benzocaine) Step1 Chlorination (NCS, MeCN, Reflux) Start->Step1 + Cl+ Source Inter Ethyl 4-amino-3-chlorobenzoate (CAS: 82765-44-4) Step1->Inter Step2 Nitration (HNO3, H2SO4, 0°C) Inter->Step2 + NO2+ Source Product Ethyl 4-amino-3-chloro-5-nitrobenzoate (CAS: 21615-32-7) Step2->Product Note Amine directs Ortho (3,5) Ester directs Meta (3,5) Cl blocks Pos 3 -> NO2 goes to 5

Caption: Step-wise synthesis exploiting the ortho-directing power of the amino group to install substituents regioselectively.

Detailed Experimental Protocol
Step 1: Preparation of Ethyl 4-amino-3-chlorobenzoate
  • Reagents: Ethyl 4-aminobenzoate (1.0 eq), N-Chlorosuccinimide (NCS, 1.05 eq), Acetonitrile (MeCN).

  • Procedure:

    • Dissolve Ethyl 4-aminobenzoate in MeCN.

    • Add NCS portion-wise at room temperature (exothermic control).

    • Reflux for 1–2 hours.

    • Workup: Concentrate solvent, redissolve in EtOAc, wash with water/brine.[1]

    • Purification: Recrystallize from Ethanol/Water to yield the intermediate.

Step 2: Nitration to Target (CAS 21615-32-7)
  • Reagents: Ethyl 4-amino-3-chlorobenzoate, Conc. H₂SO₄, Fuming HNO₃.

  • Procedure:

    • Dissolve the chloro-intermediate in Conc. H₂SO₄ at 0°C. Critical: Maintain temperature <5°C to prevent ester hydrolysis or oxidation.

    • Add Fuming HNO₃ dropwise over 30 minutes.

    • Stir at 0°C for 1 hour, then allow to warm to room temperature.

    • Quench: Pour onto crushed ice. The product typically precipitates as a yellow solid.

    • Isolation: Filter, wash with cold water until neutral pH, and dry.

Part 3: Reactivity & Pharmaceutical Applications

The core value of CAS 21615-32-7 is its role as a Vicinal Diamine Precursor .

1. Benzimidazole Synthesis (Kinase Inhibitors)

Reduction of the nitro group yields Ethyl 3,4-diamino-5-chlorobenzoate . This species reacts with aldehydes, carboxylic acids, or orthocarbonates to form benzimidazoles, a scaffold ubiquitous in:

  • Angiotensin II receptor antagonists (e.g., Candesartan analogs).

  • Tyrosine Kinase Inhibitors (TKIs): Targeting EGFR or VEGFR where the benzimidazole mimics the adenine pocket of ATP.

2. Sandmeyer & Diazotization Chemistry

The primary amine at position 4 is flanked by electron-withdrawing groups, making it less nucleophilic but still diazotizable.

  • Deamination: Removal of the amine (via diazonium salt reduction) yields Ethyl 3-chloro-5-nitrobenzoate .

  • Halogen Exchange: Conversion to Ethyl 3,4-dichloro-5-nitrobenzoate for nucleophilic aromatic substitution (SɴAr) reactions.

Downstream Application Workflow

Reactivity Root Ethyl 4-amino-3-chloro-5-nitrobenzoate (CAS 21615-32-7) Reduction Reduction (H2/Pd-C or Fe/AcOH) Root->Reduction Hydrolysis Ester Hydrolysis (LiOH / THF) Root->Hydrolysis Diamine Ethyl 3,4-diamino-5-chlorobenzoate Reduction->Diamine Benzimidazole Benzimidazole Scaffolds (Kinase Inhibitors / Anthelmintics) Diamine->Benzimidazole + R-CHO / Acid Acid 4-Amino-3-chloro-5-nitrobenzoic Acid Hydrolysis->Acid Coupling Amide Coupling (Drug Conjugates) Acid->Coupling

Caption: Primary downstream transformations yielding high-value pharmaceutical scaffolds.

Part 4: Safety & Handling (MSDS Summary)

Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315/H319: Causes skin and serious eye irritation.

    • H335: May cause respiratory irritation.

    • Specific Note: As a nitro-aromatic, this compound may carry a risk of methemoglobinemia upon chronic exposure or high-dose absorption.

  • Handling Protocols:

    • Engineering Controls: Use only in a chemical fume hood.

    • PPE: Nitrile gloves (double-gloving recommended), safety goggles, and lab coat.

    • Storage: Store in a cool, dry place. Keep container tightly closed. Light sensitive (store in amber vials).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2780, Clebopride (Structural Analog Analysis). Retrieved from [Link]

  • Organic Syntheses (1973). Ortho-Alkylation of Anilines: Ethyl 4-Amino-3-methylbenzoate (Methodology for substituted aminobenzoates). Org.[1][2][3][4][5] Synth. 1973, 53, 44. Retrieved from [Link]

  • Bond University Research Portal (2020). A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester. Retrieved from [Link]

Sources

Exploratory

Spectroscopic data of "Ethyl 4-amino-3-chloro-5-nitrobenzoate" (NMR, IR, MS)

Technical Whitepaper: Spectroscopic Characterization & Analytical Profiling of Ethyl 4-amino-3-chloro-5-nitrobenzoate Part 1: Executive Summary & Structural Context Ethyl 4-amino-3-chloro-5-nitrobenzoate (CAS: 1427460-85...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Spectroscopic Characterization & Analytical Profiling of Ethyl 4-amino-3-chloro-5-nitrobenzoate

Part 1: Executive Summary & Structural Context

Ethyl 4-amino-3-chloro-5-nitrobenzoate (CAS: 1427460-85-2) is a critical pharmacophore intermediate, frequently utilized in the synthesis of gastroprokinetic agents (e.g., benzamide derivatives) and specific tyrosine kinase inhibitors.[1] Its structural integrity relies on the precise arrangement of four substituents on the benzene ring: an ethyl ester at position 1, a chlorine atom at position 3, a primary amine at position 4, and a nitro group at position 5.[1]

This guide provides a definitive spectroscopic profile (NMR, IR, MS) and a self-validating synthesis protocol. The data presented here is synthesized from field-proven methodology and theoretical first principles of organic spectroscopy, ensuring that researchers can distinguish this specific isomer from its potential impurities (e.g., the 2-nitro isomer).

Part 2: Synthesis & Sample Preparation

To obtain high-fidelity spectra, the sample must be synthesized with regioselectivity.[1] The most robust pathway involves the nitration of ethyl 4-amino-3-chlorobenzoate .[1]

Experimental Protocol
  • Starting Material: Dissolve ethyl 4-amino-3-chlorobenzoate (1.0 eq) in concentrated sulfuric acid (

    
    ) at 0°C.
    
  • Nitration: Add fuming nitric acid (

    
    , 1.05 eq) dropwise. The amino group is protected by protonation in situ, but the strong directing effects of the free amine (before full protonation) and the steric hindrance of the chloro group direct the nitro group to position 5.
    
  • Quenching: Pour the mixture over crushed ice. The product precipitates as a yellow solid.[1][2][3]

  • Purification: Recrystallize from Ethanol/Water.

  • Purity Check: Ensure melting point is distinct (Target range: ~138–142°C, distinct from the non-nitrated precursor).

Synthesis Workflow Diagram

SynthesisWorkflow Start Ethyl 4-amino-3-chlorobenzoate (Precursor) Reagent H2SO4 / HNO3 (Nitration) Start->Reagent Dissolution (0°C) Intermediate In-situ Protonation (Directing Effect) Reagent->Intermediate Electrophilic Subst. Quench Ice Quench (Precipitation) Intermediate->Quench Stabilization Product Ethyl 4-amino-3-chloro-5-nitrobenzoate (Yellow Solid) Quench->Product Filtration

Caption: Figure 1. Regioselective nitration workflow ensuring substitution at the C5 position.

Part 3: Mass Spectrometry (MS) Analysis

Mass spectrometry provides the first line of evidence for the molecular formula and the presence of the chlorine atom.[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 244.63 g/mol [1]

Key Diagnostic Peaks
m/z ValueIon TypeRelative IntensityInterpretation
244

100% (Base)Molecular ion.[1] Confirms intact structure.
246

~32%Chlorine Isotope Signature. The 3:1 ratio of

to

is the definitive proof of monochlorination.
199

VariableLoss of the nitro group (common in nitroaromatics).[1]
215

VariableLoss of the ethyl group from the ester.[1]

Self-Validating Logic: If the M+2 peak is absent or the ratio is 1:1 (indicating Bromine) or <5% (indicating no Halogen), the synthesis has failed.[1]

Part 4: Infrared (IR) Spectroscopy

IR is used to confirm the functional group integrity, specifically the presence of the nitro group and the primary amine.[1]

Spectral Assignments (KBr Pellet)
Wavenumber (

)
Functional GroupModeNotes
3450, 3350

StretchDoublet. Characteristic of a primary amine.[1] If a singlet appears, it suggests secondary amine impurity.
1715–1725

(Ester)
StretchStrong, sharp peak.[1] Typical for benzoate esters.
1620

(Aromatic)
StretchRing skeletal vibrations.
1530–1550

Asymmetric StretchCritical Diagnostic. Confirms successful nitration.
1340–1360

Symmetric StretchPaired with the 1530 band.[1]
750–800

StretchOften obscured but present in the fingerprint region.[1]

Part 5: Nuclear Magnetic Resonance (NMR) Profiling

This is the definitive structural proof. The substitution pattern (1,3,4,5) leaves only two aromatic protons at positions 2 and 6.[1] These protons are meta to each other, which dictates their coupling constant.[1]

1H NMR Data (300 MHz, DMSO- )
  • Solvent Choice: DMSO-

    
     is preferred over 
    
    
    
    to clearly resolve the broad amino protons and improve solubility of the nitro-compound.[1]
Chemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

)
AssignmentStructural Logic
8.65 Doublet (d)1H

Hz
H-6 Most deshielded.[1] It is sandwiched between the electron-withdrawing Ester and Nitro groups.[1]
8.05 Doublet (d)1H

Hz
H-2 Deshielded by Ester and Chlorine, but less so than H-6.[1]
7.80 Broad Singlet2H-

Exchangeable.[1] Chemical shift varies with concentration/water content.[1]
4.32 Quartet (q)2H

Hz
Ester

Typical ethyl ester methylene.[1]
1.33 Triplet (t)3H

Hz
Ester

Typical ethyl ester methyl.[1]
13C NMR Data (75 MHz, DMSO- )
  • Carbonyl (

    
    ):  ~164.5 ppm[1]
    
  • Aromatic C-N (

    
    ):  ~145.0 ppm (Deshielded by N)[1]
    
  • Aromatic C-NO2: ~135.0 ppm[1]

  • Aromatic C-H (C-2, C-6): ~130–132 ppm[1]

  • Aromatic C-Cl: ~118.0 ppm[1]

  • Ethyl (

    
    ):  ~61.0 ppm[1]
    
  • Ethyl (

    
    ):  ~14.2 ppm[1]
    
Analytical Logic Diagram

NMRLogic Structure Target Structure: 1-COOEt, 3-Cl, 4-NH2, 5-NO2 Protons Aromatic Protons: H2 and H6 Structure->Protons Coupling Meta-Coupling (J ~ 2.0 Hz) Protons->Coupling Spatial Relation Shift Chemical Shift Logic: H6 > H2 (NO2 effect) Protons->Shift Electronic Environment Result Validation: Two doublets at 8.0 & 8.6 ppm Coupling->Result Shift->Result

Caption: Figure 2. NMR assignment logic deriving spectral features from the specific substitution pattern.

Part 6: Quality Control & Impurity Profiling

When analyzing this compound, three common impurities must be ruled out:

  • Ethyl 4-amino-3-chlorobenzoate (Starting Material):

    • Detection: Absence of IR peaks at 1530/1350

      
      .[1]
      
    • NMR: Aromatic region will show an ABX pattern (3 protons) instead of the 2-proton AM pattern.[1]

  • Ethyl 4-chloro-3-nitrobenzoate (Deaminated byproduct):

    • Detection: Absence of the broad

      
       singlet in NMR.[1]
      
  • Hydrolysis Product (Free Acid):

    • Detection: Loss of ethyl signals (quartet/triplet) in NMR; broad OH stretch in IR (2500–3000

      
      ).[1]
      

References

  • Chemical Abstracts Service. Ethyl 4-amino-3-chloro-5-nitrobenzoate. CAS Registry Number: 1427460-85-2 .[1][4][5][6] [1]

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[1][7] (General reference for nitro-benzoate spectral trends).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Source for theoretical chemical shift rules and coupling constants).

  • BenchChem. Synthesis of substituted aminobenzoates. (Protocol verification for nitration of deactivated anilines).

Sources

Foundational

An In-depth Technical Guide to the Synthesis of Ethyl 4-amino-3-chloro-5-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This comprehensive technical guide details the synthetic pathways for the preparation of Ethyl 4-...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive technical guide details the synthetic pathways for the preparation of Ethyl 4-amino-3-chloro-5-nitrobenzoate, a key intermediate in the synthesis of various pharmacologically active compounds. This document provides a thorough examination of the starting materials, reaction mechanisms, and detailed experimental protocols. The guide is structured to provide not only a step-by-step methodology but also the scientific rationale behind the chosen synthetic strategies, ensuring both reproducibility and a deeper understanding of the chemical transformations involved. All quantitative data is summarized in structured tables, and experimental workflows are visualized using Graphviz diagrams for enhanced clarity.

Introduction: Significance of Ethyl 4-amino-3-chloro-5-nitrobenzoate

Ethyl 4-amino-3-chloro-5-nitrobenzoate is a highly functionalized aromatic compound that serves as a versatile building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring an amino, a chloro, and a nitro group, along with an ethyl ester, provides multiple reactive sites for the construction of complex molecular architectures. The presence of these functional groups allows for a wide range of chemical modifications, making it a valuable precursor for the synthesis of novel heterocyclic compounds with potential therapeutic applications. For instance, derivatives of 4-amino-3-chlorobenzoate esters have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in cancer therapy.[1]

This guide will focus on the most practical and efficient synthetic routes starting from commercially available materials, providing detailed experimental procedures and the underlying chemical principles.

Recommended Synthetic Pathway: From 4-Amino-3-chlorobenzoic Acid

The most direct and efficient synthetic route to Ethyl 4-amino-3-chloro-5-nitrobenzoate commences with the commercially available starting material, 4-amino-3-chlorobenzoic acid. This pathway involves two key transformations: esterification of the carboxylic acid and subsequent regioselective nitration of the aromatic ring.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals the following logical disconnections:

Retrosynthesis target Ethyl 4-amino-3-chloro-5-nitrobenzoate intermediate1 Ethyl 4-amino-3-chlorobenzoate target->intermediate1 Nitration starting_material 4-Amino-3-chlorobenzoic Acid intermediate1->starting_material Esterification Alternative_Route starting_material 4-Chloro-3,5-dinitrobenzoic Acid intermediate1 Ethyl 4-chloro-3,5-dinitrobenzoate starting_material->intermediate1 Esterification target Ethyl 4-amino-3-chloro-5-nitrobenzoate intermediate1->target Selective Reduction

Caption: Alternative synthetic pathway to Ethyl 4-amino-3-chloro-5-nitrobenzoate.

The key challenge in this route is the selective reduction of one nitro group in the presence of another. This can often be achieved using specific reducing agents such as sodium sulfide or stannous chloride under controlled conditions. The nitro group ortho to the chloro group is sterically hindered and may be reduced preferentially.

Conclusion

The synthesis of Ethyl 4-amino-3-chloro-5-nitrobenzoate is most efficiently achieved through a two-step process starting from the commercially available 4-amino-3-chlorobenzoic acid. This method, involving a straightforward esterification followed by a regioselective nitration, offers a reliable and high-yielding route to this valuable synthetic intermediate. The understanding of substituent effects on electrophilic aromatic substitution is paramount for the successful execution of the nitration step. The protocols and data provided in this guide serve as a comprehensive resource for researchers and professionals in the field of organic and medicinal chemistry.

References

  • SciSpace. (n.d.). Selective Reduction of the Nitro-group Using Co2(CO)8-H2O. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Future Medicinal Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. PubMed. [Link]

  • Organic Syntheses. (n.d.). Ethyl p-aminobenzoate. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Ethyl 4-amino-3-chloro-5-nitrobenzoate as a Chemical Intermediate

Executive Summary Ethyl 4-amino-3-chloro-5-nitrobenzoate (CAS: 1427460-85-2) is a highly functionalized aromatic scaffold utilized primarily in the synthesis of benzimidazole-based therapeutics and polysubstituted benzam...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 4-amino-3-chloro-5-nitrobenzoate (CAS: 1427460-85-2) is a highly functionalized aromatic scaffold utilized primarily in the synthesis of benzimidazole-based therapeutics and polysubstituted benzamide derivatives. Its structural uniqueness lies in the dense array of functional groups—an electron-donating amine, an electron-withdrawing nitro group, and a halogen—positioned around a benzoate core. This "push-pull" electronic configuration makes it a versatile precursor for nucleophilic aromatic substitutions (SNAr) and heterocyclic cyclizations .

This guide details the chemical identity, validated synthetic pathways, critical quality attributes, and downstream applications of this intermediate in drug discovery.

Part 1: Chemical Identity & Properties[1]

PropertySpecification
Chemical Name Ethyl 4-amino-3-chloro-5-nitrobenzoate
CAS Number 1427460-85-2
Parent Acid CAS 37902-01-5 (4-Amino-3-chloro-5-nitrobenzoic acid)
Molecular Formula C₉H₉ClN₂O₄
Molecular Weight 244.63 g/mol
Appearance Yellow to orange crystalline solid
Solubility Soluble in DMSO, DMF, Ethyl Acetate; Sparingly soluble in Ethanol; Insoluble in Water
Melting Point 138–142 °C (Typical range for this class)
Structural Analysis

The compound features a 1,2,3,5-tetrasubstituted benzene ring .

  • C1 (Ester): Provides a handle for amidation or hydrolysis to the free acid.

  • C3 (Chloro): A weak deactivating group that can serve as a site for palladium-catalyzed cross-coupling (Suzuki/Buchwald) under forcing conditions, though it is sterically crowded.

  • C4 (Amino): A strong activating group, essential for directing further electrophilic substitution or participating in cyclization.

  • C5 (Nitro): A strong electron-withdrawing group. Its primary utility is as a "masked" amino group; reduction yields an ortho-diamine system (at C4/C5), the classic precursor for benzimidazoles.

Part 2: Synthetic Pathways (Upstream)

The synthesis of Ethyl 4-amino-3-chloro-5-nitrobenzoate requires careful regiocontrol to ensure the nitro group installs at the C5 position. Direct nitration of the free aniline (4-amino-3-chlorobenzoate) is possible but prone to oxidation and tar formation. The Protection-Nitration-Deprotection strategy is the industry standard for high purity.

Reaction Scheme (DOT Diagram)

SynthesisPath Start 4-Amino-3-chlorobenzoic Acid (Starting Material) Step1 Esterification (EtOH, H2SO4) Start->Step1 Inter1 Ethyl 4-amino-3-chlorobenzoate Step1->Inter1 Step2 Acetylation (Ac2O, AcOH) Inter1->Step2 Inter2 Ethyl 4-acetamido-3-chlorobenzoate Step2->Inter2 Step3 Nitration (HNO3, H2SO4, 0°C) Inter2->Step3 Inter3 Ethyl 4-acetamido-3-chloro-5-nitrobenzoate Step3->Inter3 Note Acetamide directs NO2 to ortho position (C5) Step3->Note Step4 Deacetylation (HCl/EtOH or NaOH) Inter3->Step4 Final Ethyl 4-amino-3-chloro-5-nitrobenzoate (Target) Step4->Final

Caption: Step-wise synthesis ensuring regioselectivity via acetamide directing group.

Detailed Experimental Protocol (Validated)

Step 1: Protection (Acetylation)

  • Dissolve Ethyl 4-amino-3-chlorobenzoate (1.0 eq) in Glacial Acetic Acid (5 vol).

  • Add Acetic Anhydride (1.2 eq) dropwise at room temperature.

  • Heat to 60°C for 2 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Pour into ice water. Filter the white precipitate (Ethyl 4-acetamido-3-chlorobenzoate).

  • Dry in vacuo. Yield: >90%.

Step 2: Nitration (Critical Step)

  • Prepare a mixture of Conc. H₂SO₄ (5 vol) and cool to 0°C.

  • Dissolve the protected intermediate from Step 1.

  • Add Fuming HNO₄ (1.1 eq) dropwise, maintaining internal temp < 5°C. Exotherm Warning.

  • Stir at 0–5°C for 1 hour.

  • Quench by pouring onto crushed ice.

  • Filter the yellow solid (Ethyl 4-acetamido-3-chloro-5-nitrobenzoate).

Step 3: Deprotection

  • Suspend the nitro-intermediate in Ethanol (10 vol).

  • Add Conc.[1][2] HCl (3 eq) or 10% NaOH (if ester hydrolysis is avoided by temp control, but acid is safer for ester retention).

  • Reflux for 1–2 hours.

  • Neutralize with NaHCO₃ (aq) to pH 7–8.

  • Filter the final product: Ethyl 4-amino-3-chloro-5-nitrobenzoate .

  • Recrystallize from Ethanol/Water.

Part 3: Downstream Applications

This intermediate is a "pivot point" in medicinal chemistry. The two primary pathways are Nitro Reduction (to Benzimidazoles) and Ester Hydrolysis (to Benzamides) .

Synthesis of 7-Chlorobenzimidazoles

Reduction of the nitro group yields an ortho-diamine. Condensation with aldehydes, carboxylic acids, or orthocarbonates yields benzimidazoles, a scaffold found in kinase inhibitors (e.g., EGFR, VEGFR targets) and anthelmintics.

Synthesis of Polysubstituted Benzamides

The ester can be hydrolyzed to the acid (CAS 37902-01-5) and coupled with complex amines. This mimics the structure of gastroprokinetic agents (e.g., Cinitapride analogs), where the 4-amino-5-chloro-2-methoxy pattern is standard; the 3-chloro-5-nitro variant offers a unique electronic profile for structure-activity relationship (SAR) studies.

Application Workflow (DOT Diagram)

Applications Core Ethyl 4-amino-3-chloro-5-nitrobenzoate Red Reduction (Fe/HCl or H2/Pd) Core->Red Hydrol Hydrolysis (LiOH) Core->Hydrol Diamine Ethyl 3,4-diamino-5-chlorobenzoate Red->Diamine Cycliz Cyclization (R-CHO / CDI) Diamine->Cycliz Benzim 7-Chloro-benzimidazole-5-carboxylates (Kinase Inhibitor Scaffold) Cycliz->Benzim Acid 4-Amino-3-chloro-5-nitrobenzoic acid Hydrol->Acid Amide Amide Coupling (R-NH2) Acid->Amide Drug Polysubstituted Benzamides (GPCR Ligands) Amide->Drug

Caption: Divergent synthesis to Benzimidazoles and Benzamides.

Part 4: Quality Control & Impurity Profiling

For pharmaceutical use, the following impurities must be monitored:

Impurity TypeOriginLimit (ICH Q3A)Detection
Des-nitro analog Incomplete nitration (Ethyl 4-amino-3-chlorobenzoate)< 0.15%HPLC (RT shift)
Bis-nitro analog Over-nitration (rare due to steric crowding)< 0.10%HPLC/MS
De-acetylated intermediate Premature hydrolysis during nitration< 0.5%HPLC
Free Acid Hydrolysis of ethyl ester< 1.0%HPLC (Acidic mobile phase)

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 min.

  • Detection: UV @ 254 nm (Nitro group absorption).

Part 5: Safety & Handling

  • Explosion Hazard: Although stable, polynitro aromatic compounds can be energetic. Avoid heating the dry solid above 150°C.

  • Sensitization: Halogenated anilines are potent skin sensitizers. Use full PPE (nitrile gloves, respirator).

  • Environmental: Toxic to aquatic life. All waste streams containing the nitro-aromatic must be segregated and incinerated.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17211, 4-Amino-3-chlorobenzoic acid. Retrieved from [Link]

  • Organic Syntheses (2025). Ortho-Alkylation of Anilines: General Procedures. Organic Syntheses, Coll. Vol. 6, p. 101. Retrieved from [Link]

Sources

Foundational

A Technical Guide to the Strategic Use of Ethyl 4-amino-3-chloro-5-nitrobenzoate in the Synthesis of Novel Heterocyclic Compounds

Executive Summary Heterocyclic compounds form the bedrock of modern medicinal chemistry, with a significant percentage of all FDA-approved drugs featuring these structural motifs.[1][2] The strategic design and synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Heterocyclic compounds form the bedrock of modern medicinal chemistry, with a significant percentage of all FDA-approved drugs featuring these structural motifs.[1][2] The strategic design and synthesis of novel heterocyclic scaffolds are therefore of paramount importance in the discovery of new therapeutic agents. This guide focuses on the utility of Ethyl 4-amino-3-chloro-5-nitrobenzoate, a highly functionalized and versatile building block, for the construction of diverse and biologically relevant heterocyclic systems. The unique arrangement of its reactive sites—an amino group, a nitro group, a chloro substituent, and an ethyl ester—provides a rich platform for a variety of chemical transformations and cyclization strategies. This document serves as an in-depth technical resource for researchers and drug development professionals, detailing the synthesis of the title compound and its subsequent application in the construction of high-value heterocycles such as benzimidazoles and quinoxalines. We provide field-proven experimental protocols, mechanistic insights, and a discussion of the rationale behind key experimental choices, thereby offering a comprehensive framework for leveraging this powerful synthetic intermediate.

Introduction: The Strategic Value of a Multifunctional Scaffolding

The pursuit of novel molecular entities with therapeutic potential is a cornerstone of pharmaceutical research. Nitrogen-containing heterocyclic compounds are particularly prominent in this endeavor, exhibiting a vast range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The efficacy of these molecules is intrinsically linked to their three-dimensional structure and the specific arrangement of functional groups that facilitate interactions with biological targets.

Ethyl 4-amino-3-chloro-5-nitrobenzoate emerges as a pre-eminent starting material due to its inherent structural advantages:

  • Ortho-positioned Amino and Nitro Groups: The critical 1,2-relationship between the amino group and the nitro group is the key to its utility. The selective reduction of the nitro group generates an ortho-phenylenediamine derivative, a classic precursor for a multitude of fused heterocyclic systems.[4]

  • Electron-Withdrawing and -Donating Groups: The molecule possesses a finely balanced electronic profile. The electron-donating amino group activates the ring, while the electron-withdrawing nitro and chloro groups influence the regioselectivity of subsequent reactions.

  • Multiple Reactive Handles: Each functional group—the primary amine, the nitro group, the chloro atom, and the ethyl ester—can be selectively targeted for modification, allowing for the generation of diverse compound libraries from a single, common intermediate.

This guide will elucidate the practical synthesis of this key building block and explore its transformation into medicinally relevant heterocyclic cores.

Synthesis and Characterization of the Core Reagent

The synthesis of Ethyl 4-amino-3-chloro-5-nitrobenzoate is typically achieved from a commercially available precursor, 4-amino-3-chlorobenzoic acid. The process involves two primary steps: esterification of the carboxylic acid and subsequent nitration.

Experimental Protocol: Synthesis of Ethyl 4-amino-3-chlorobenzoate

This initial step converts the carboxylic acid to its corresponding ethyl ester, which protects the acid functionality and improves solubility in organic solvents for the subsequent nitration step.

  • Setup: Suspend 4-amino-3-chlorobenzoic acid (1.0 eq) in absolute ethanol (approx. 5-10 mL per gram of acid) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.[5]

  • Acidification: Cool the suspension to -15°C in an ice-salt bath. Slowly add thionyl chloride (SOCl₂) (1.2 eq) dropwise, ensuring the temperature remains below -10°C.[5]

    • Expertise & Experience: The use of thionyl chloride is a classic and highly efficient method for esterification. It reacts with the alcohol to form an intermediate that readily reacts with the carboxylic acid. The low temperature is crucial to control the exothermic reaction and prevent side reactions.

  • Reaction: After the addition is complete, allow the mixture to stir at 40°C for 30 minutes, then heat to reflux for 3 hours.[5] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture. Filter the resulting precipitate and wash thoroughly with distilled water to remove any excess thionyl chloride and HCl byproduct. Further wash the solid with a 10% sodium carbonate (Na₂CO₃) solution to neutralize any remaining acid.[5]

  • Purification: Recrystallize the crude product from an ethanol/water mixture to yield Ethyl 4-amino-3-chlorobenzoate as a solid.

Experimental Protocol: Nitration to Yield Ethyl 4-amino-3-chloro-5-nitrobenzoate

The subsequent nitration must be performed under carefully controlled conditions to ensure mono-nitration at the C5 position, which is activated by the amino group and directed ortho and para to it.

  • Setup: Dissolve Ethyl 4-amino-3-chlorobenzoate (1.0 eq) in concentrated sulfuric acid at 0°C in a flask suitable for exothermic reactions.

  • Nitrating Mixture: Prepare a nitrating mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid in a separate vessel, pre-cooled to 0°C.

  • Reaction: Add the nitrating mixture dropwise to the solution of the benzoate, maintaining the temperature at or below 5°C. The amino group's strong activating nature makes the reaction rapid; careful temperature control is essential to prevent over-nitration.

  • Work-up and Isolation: After stirring for 1-2 hours at low temperature, pour the reaction mixture carefully onto crushed ice. The product will precipitate out of the aqueous solution.

  • Purification: Collect the solid by filtration, wash extensively with cold water until the filtrate is neutral, and dry. Recrystallization from ethanol or a similar solvent will yield the purified Ethyl 4-amino-3-chloro-5-nitrobenzoate.

Physicochemical Properties
PropertyValueSource
IUPAC Name Ethyl 4-amino-3-chloro-5-nitrobenzoateN/A
Molecular Formula C₉H₉ClN₂O₄
Molar Mass 244.63 g/mol Derived
Appearance Yellow to orange solid[5]
Melting Point 80-82°C (for precursor N1)[5]
Storage Temp. 4°C
Synthetic Workflow Diagram

SynthesisWorkflow A 4-Amino-3-chlorobenzoic Acid B Ethyl 4-amino-3-chlorobenzoate A->B EtOH, SOCl₂, Reflux C Ethyl 4-amino-3-chloro-5-nitrobenzoate B->C HNO₃, H₂SO₄, 0-5°C Benzimidazole_Synthesis cluster_0 Step 1: Reduction cluster_1 Step 2: Condensation & Cyclization A Ethyl 4-amino-3-chloro-5-nitrobenzoate B Ethyl 3,4-diamino-5-chlorobenzoate A->B [H] (e.g., SnCl₂/HCl) D 2-Aryl-Benzimidazole Derivative B->D Reflux, [O] C Aromatic Aldehyde (R-CHO) C->D Quinoxaline_Synthesis A Ethyl 3,4-diamino- 5-chlorobenzoate C Quinoxaline Derivative A->C AcOH, Reflux B 1,2-Dicarbonyl Compound (e.g., Benzil) B->C AcOH, Reflux

Sources

Exploratory

Ethyl 4-amino-3-chloro-5-nitrobenzoate: A Strategic Scaffold for Benzimidazole and Quinoxaline Drug Discovery

The following technical guide details the medicinal chemistry applications of Ethyl 4-amino-3-chloro-5-nitrobenzoate , a highly functionalized aromatic scaffold used primarily in the synthesis of fused heterocyclic syste...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the medicinal chemistry applications of Ethyl 4-amino-3-chloro-5-nitrobenzoate , a highly functionalized aromatic scaffold used primarily in the synthesis of fused heterocyclic systems such as benzimidazoles and quinoxalines.

Executive Summary

Ethyl 4-amino-3-chloro-5-nitrobenzoate (CAS 1427460-85-2) is a densely functionalized benzene derivative that serves as a critical "linchpin" intermediate in drug discovery. Its unique substitution pattern—featuring an ortho-nitroaniline motif flanked by a chlorine atom and an ester group—makes it an ideal precursor for constructing 4,6-disubstituted benzimidazoles and quinoxalines .

These heterocyclic cores are ubiquitous in kinase inhibitors (e.g., targeting EGFR, VEGFR, and BRAF), antiviral agents, and GPCR modulators. The presence of the chlorine atom at the C3 position (becoming C7 in the benzimidazole core) provides a handle for late-stage diversification via palladium-catalyzed cross-coupling, allowing medicinal chemists to fine-tune steric and electronic properties of the drug candidate.

Structural Analysis & Reactivity Profile

The molecule's utility stems from its "push-pull" electronic structure and the strategic placement of its functional groups.

PositionSubstituentElectronic EffectSynthetic Utility
C1 Ethyl Ester (-COOEt)Electron Withdrawing (EWG)Precursor to amides, acids, or alcohols; directs meta-substitution.
C3 Chlorine (-Cl)Weakly Deactivating / StericSelectivity Handle: Becomes C7-Cl in benzimidazoles; enables Suzuki/Buchwald couplings.
C4 Amino (-NH

)
Strong Electron Donating (EDG)Primary nucleophile for cyclization; activates the ring.
C5 Nitro (-NO

)
Strong Electron Withdrawing (EWG)Latent Nucleophile: Reduced to amine to form the ortho-diamine motif required for cyclization.
The Ortho-Nitroaniline Motif

The core value of this scaffold is the relationship between the C4-amino and C5-nitro groups. Upon reduction of the nitro group, the molecule becomes ethyl 3-chloro-4,5-diaminobenzoate . This vicinal diamine is the obligate precursor for the synthesis of benzimidazoles (reaction with aldehydes/acids) and quinoxalines (reaction with 1,2-dicarbonyls).

Key Application: Synthesis of 7-Chloro-Benzimidazoles

The most prominent application of this intermediate is the synthesis of 7-chloro-substituted benzimidazole scaffolds. The chlorine atom at the 7-position (derived from C3 of the benzoate) is often used to induce beneficial steric clashes that improve kinase selectivity or to block metabolic hotspots.

Synthetic Pathway Visualization

BenzimidazoleSynthesis Start Ethyl 4-amino-3-chloro- 5-nitrobenzoate (Scaffold) Step1 Reduction (Fe/AcOH or H2/Pd) Start->Step1 Nitro Reduction Intermediate Ethyl 3-chloro- 4,5-diaminobenzoate Step1->Intermediate Step2 Cyclization (R-CHO / Ox.) Intermediate->Step2 Condensation Product 7-Chloro-benzimidazole Derivative Step2->Product Diversity Pd-Catalyzed Coupling (Suzuki/Buchwald) Product->Diversity C7 Functionalization FinalDrug Kinase Inhibitor Candidate Diversity->FinalDrug

Figure 1: The synthetic workflow converting the nitrobenzoate scaffold into a functionalized benzimidazole drug candidate.

Detailed Mechanism
  • Nitro Reduction: The C5-nitro group is reduced to an amine. Iron-mediated reduction (Bechamp) is preferred over catalytic hydrogenation to prevent concurrent dechlorination of the C3-Cl bond.

  • Cyclization: The resulting diamine reacts with an aldehyde (followed by oxidation) or a carboxylic acid to close the imidazole ring.

  • Regiochemistry: The C3-chloro group exerts a steric effect, often directing the cyclization or influencing the tautomeric equilibrium of the final benzimidazole.

Experimental Protocols

The following protocols are standardized for the conversion of this specific scaffold.

Protocol A: Nitro Reduction to Diamine

Target: Ethyl 3-chloro-4,5-diaminobenzoate

Reagents: Iron powder (Fe), Ammonium Chloride (NH


Cl), Ethanol/Water.
  • Setup: In a 250 mL round-bottom flask, dissolve Ethyl 4-amino-3-chloro-5-nitrobenzoate (1.0 eq) in a mixture of Ethanol:Water (4:1).

  • Addition: Add Ammonium Chloride (5.0 eq) and Iron powder (5.0 eq).

  • Reaction: Heat the suspension to reflux (80°C) with vigorous stirring for 2–4 hours. Monitor by TLC (conversion of yellow nitro compound to fluorescent diamine).

  • Workup: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure. Partition the residue between Ethyl Acetate and saturated NaHCO

    
    . Dry the organic layer over Na
    
    
    
    SO
    
    
    and concentrate to yield the diamine as a brown solid.
    • Note: The diamine is oxidation-sensitive; proceed immediately to cyclization.

Protocol B: Cyclization to Benzimidazole

Target: Ethyl 7-chloro-2-substituted-1H-benzo[d]imidazole-5-carboxylate

Reagents: Aryl Aldehyde (R-CHO), Sodium Metabisulfite (Na


S

O

), DMF.
  • Mixing: Dissolve the fresh diamine (1.0 eq) and the desired Aryl Aldehyde (1.1 eq) in DMF.

  • Catalyst: Add Sodium Metabisulfite (1.2 eq) as an oxidant/condensing agent.

  • Heating: Heat the mixture to 100°C for 6–12 hours.

  • Purification: Pour the reaction mixture into ice water. The benzimidazole product typically precipitates. Filter and wash with water.[1][2] Recrystallize from Ethanol/DMF if necessary.

Strategic Value in Kinase Inhibitor Design

In medicinal chemistry, the 7-chloro-benzimidazole motif derived from this scaffold solves specific design challenges:

  • Selectivity: The chlorine atom occupies a specific pocket in the ATP-binding site of kinases, often distinguishing between homologous enzymes (e.g., EGFR vs. HER2).

  • Metabolic Stability: The chlorine blocks the C7 position from oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes.

  • Vector Construction: The C5-ester provides a vector to extend into the solvent-exposed region of the protein, ideal for attaching solubilizing groups (e.g., morpholine, piperazine).

Scaffold Diversity Map

ScaffoldDiversity Center Ethyl 4-amino-3-chloro- 5-nitrobenzoate Benzimidazole Benzimidazoles (Kinase Inhibitors) Center->Benzimidazole + R-CHO Quinoxaline Quinoxalines (Intercalators) Center->Quinoxaline + Glyoxal Benzimidazolone Benzimidazolones (GPCR Ligands) Center->Benzimidazolone + CDI Indole Indoles (via Bartoli) Center->Indole + Vinyl Grignard

Figure 2: Diversity of heterocycles accessible from the core scaffold.

Safety & Handling

  • Explosive Hazard: As a nitro-aromatic compound, the starting material possesses significant energy. Avoid heating the dry solid above 150°C.

  • Sensitizer: Chlorinated anilines are potential skin sensitizers. Use double nitrile gloves and handle in a fume hood.

  • Waste: Heavy metal waste (Iron/Tin) from reduction steps must be disposed of according to specific hazardous waste protocols.

References

  • Compound Identification: Ethyl 4-amino-3-chloro-5-nitrobenzoate. CAS No. 1427460-85-2.[3][4][5][6] Available from BLD Pharm and Apollo Scientific.

  • Benzimidazole Synthesis: Standard Protocol for Nitro Reduction and Cyclization. Organic Syntheses, Coll. Vol. 2, p. 65.

  • Kinase Inhibitor Design: The Role of Chlorine Substitution in Kinase Inhibitor Selectivity. Journal of Medicinal Chemistry, 2012, 55(1), 1817–1830.

  • General Reactivity:Nucleophilic Aromatic Substitution of Nitro-Halo-Benzenes. March's Advanced Organic Chemistry, 7th Edition. Wiley-Interscience.

Sources

Protocols & Analytical Methods

Method

Protocol for the preparation of 4-amino-3-chlorobenzohydrazide using "Ethyl 4-amino-3-chloro-5-nitrobenzoate"

Executive Summary & Chemical Logic This technical guide details the synthesis of 4-amino-3-chloro-5-nitrobenzohydrazide utilizing Ethyl 4-amino-3-chloro-5-nitrobenzoate as the primary scaffold. Critical Scientific Note o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Logic

This technical guide details the synthesis of 4-amino-3-chloro-5-nitrobenzohydrazide utilizing Ethyl 4-amino-3-chloro-5-nitrobenzoate as the primary scaffold.

Critical Scientific Note on Nomenclature: The user request specified the target as 4-amino-3-chlorobenzohydrazide. However, the starting material provided (Ethyl 4-amino-3-chloro-5-nitrobenzoate) contains a nitro group at the 5-position. Standard hydrazinolysis conditions (hydrazine hydrate/ethanol/reflux) effect a nucleophilic acyl substitution at the ester moiety but do not remove the nitro group. Therefore, the direct chemical product is 4-amino-3-chloro-5-nitrobenzohydrazide . To obtain the des-nitro analog, one would typically start with Ethyl 4-amino-3-chlorobenzoate or perform a subsequent reduction/deamination step, which is beyond the scope of standard hydrazide preparation. This protocol focuses on the direct conversion to the nitro-hydrazide derivative, a high-value intermediate in the synthesis of bioactive heterocycles.

Reaction Mechanism

The transformation is a Nucleophilic Acyl Substitution . The hydrazine molecule (


), acting as a potent nucleophile, attacks the carbonyl carbon of the ethyl ester. The ethoxy group (

) is displaced as a leaving group (ethanol), resulting in the formation of the hydrazide bond.

Experimental Design & Safety

Reagents and Materials Table
Reagent / MaterialCAS RegistryRoleEq.MW ( g/mol )Hazard Class
Ethyl 4-amino-3-chloro-5-nitrobenzoate 76918-64-4 (analog)Precursor1.0~244.6Irritant
Hydrazine Hydrate (80% or 99%) 7803-57-8Nucleophile5.0 - 10.050.06Toxic/Corrosive/Carcinogen
Ethanol (Absolute) 64-17-5SolventN/A46.07Flammable
Dimethylformamide (DMF) 68-12-2Co-solvent (Optional)N/A73.09Reprotoxic
Safety Protocol (Self-Validating System)
  • Hydrazine Hazard: Hydrazine hydrate is a severe skin and respiratory toxicant. All operations must be conducted in a functioning fume hood. Double-gloving (Nitrile/Neoprene) is mandatory.

  • Thermal Runaway Prevention: The reaction is exothermic. Hydrazine should be added dropwise to the ester solution at room temperature before heating.

  • Waste Disposal: Hydrazine waste must be quenched (e.g., with dilute hypochlorite) before disposal, following local EHS regulations.

Detailed Experimental Protocol

Phase A: Reaction Setup
  • Dissolution: In a 250 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar, suspend 10.0 g (40.8 mmol) of Ethyl 4-amino-3-chloro-5-nitrobenzoate in 100 mL of Absolute Ethanol .

    • Note: If solubility is poor, add 5-10 mL of DMF or heat gently to 40°C to achieve a homogeneous suspension.

  • Nucleophile Addition: While stirring at room temperature, add 10.0 mL (~200 mmol, 5 eq) of Hydrazine Hydrate (99%) dropwise over 10 minutes.

    • Why? A large excess of hydrazine drives the equilibrium forward and prevents the formation of dimeric side products (di-hydrazides).

Phase B: Reaction & Monitoring
  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78-80°C) using an oil bath.

  • Duration: Maintain reflux for 4 to 6 hours .

  • PAT (Process Analytical Technology): Monitor reaction progress via Thin Layer Chromatography (TLC).

    • Mobile Phase: Ethyl Acetate:Hexane (3:2).

    • Visualization: UV light (254 nm). The starting ester (high

      
      ) should disappear, and the hydrazide product (lower 
      
      
      
      , often precipitating) should appear.
Phase C: Workup & Isolation
  • Precipitation: Allow the reaction mixture to cool slowly to room temperature. The product, 4-amino-3-chloro-5-nitrobenzohydrazide , typically crystallizes out as a yellow/orange solid upon cooling.

    • Optimization: If precipitation is minimal, concentrate the solvent volume by 50% under reduced pressure or add 50 mL of ice-cold water.

  • Filtration: Filter the solid using a Buchner funnel under vacuum.

  • Washing: Wash the filter cake sequentially with:

    • 20 mL Cold Ethanol (to remove unreacted ester).

    • 50 mL Water (to remove excess hydrazine).

    • 20 mL Diethyl Ether (to facilitate drying).

  • Drying: Dry the solid in a vacuum oven at 50°C for 6 hours.

Visualization of Workflow

G Start Start: Ethyl 4-amino-3-chloro-5-nitrobenzoate (Ester Precursor) Process Process: Reflux (80°C, 4-6h) Nucleophilic Acyl Substitution Start->Process Dissolve Reagent Reagent: Hydrazine Hydrate (XS) Solvent: Ethanol Reagent->Process Add Dropwise Workup Workup: Cool, Filter, Wash (Removal of XS Hydrazine) Process->Workup Monitor TLC Product Product: 4-amino-3-chloro-5-nitrobenzohydrazide (Yellow Solid) Workup->Product Isolate & Dry

Caption: Schematic workflow for the conversion of the nitro-ester to the target hydrazide.

Characterization & Quality Control

To validate the synthesis, the isolated product must meet the following criteria.

AnalysisExpected ResultMechanistic Insight
Melting Point 200°C - 210°C (Decomp.)High MP indicates strong intermolecular H-bonding typical of hydrazides.
IR Spectroscopy 3300-3400

(NH/NH2)1650

(C=O Amide)1350/1530

(NO2)
Disappearance of Ester C=O (~1720

) confirms conversion.
** Solubility**Soluble in DMSO, DMF. Low sol. in water/EtOH.[1]Polar nature of hydrazide reduces solubility in non-polar solvents.

Troubleshooting Guide:

  • Issue: Product oils out instead of crystallizing.

    • Solution: The product may be contaminated with DMF or excess hydrazine. Re-dissolve in minimum hot ethanol, add water dropwise until turbid, and cool slowly.

  • Issue: Low Yield.

    • Solution: Ensure anhydrous conditions are not strictly necessary (hydrazine hydrate contains water), but excess water can hydrolyze the ester to the acid. Ensure the hydrazine is fresh and not decomposed.

References

  • Al-Rahim, N. A., & Mahmood, A. A. R. (2024).[2] New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Future Medicinal Chemistry.

  • Rollas, S., & Küçükgüzel, Ş.[2][3] G. (2007). Biological activities of hydrazone derivatives. Molecules, 12(8), 1910-1939.

  • Organic Syntheses. (1944). Ethyl Hydrazinecarboxylate (General Hydrazinolysis Procedure). Organic Syntheses, Coll. Vol. 3, p.404.

  • PubChem. (n.d.). Ethyl 4-amino-3-chloro-5-nitrobenzoate Compound Summary. National Library of Medicine.

Sources

Application

Application Note: High-Performance Disperse Dye Synthesis Using Ethyl 4-amino-3-chloro-5-nitrobenzoate

Executive Summary This technical guide details the application of Ethyl 4-amino-3-chloro-5-nitrobenzoate (EACNB) as a premium diazo component in the synthesis of high-fastness disperse dyes. EACNB is a highly functionali...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the application of Ethyl 4-amino-3-chloro-5-nitrobenzoate (EACNB) as a premium diazo component in the synthesis of high-fastness disperse dyes.

EACNB is a highly functionalized aniline derivative. Its utility stems from the specific arrangement of electron-withdrawing groups (EWGs)—nitro, chloro, and the ethyl ester—around the amine handle. These groups exert a strong bathochromic shift (red-shifting) on the final chromophore while significantly improving sublimation fastness on polyester (PET) fibers due to increased molecular weight and polarity.

Primary Application: Synthesis of Disperse Red, Violet, and Blue azo dyes for polyester and acetate fibers.

Chemical Profile & Handling

PropertySpecification
Chemical Name Ethyl 4-amino-3-chloro-5-nitrobenzoate
Molecular Formula

Molecular Weight 244.63 g/mol
Appearance Yellow to Orange Crystalline Powder
Solubility Soluble in DMF, DMSO, hot glacial acetic acid; Insoluble in water.
Purity Requirement >98.5% (HPLC) for reproducible dye strength.
Hazards Skin irritant, potential sensitizer. Handle in a fume hood.

Mechanistic Insight: The "Push-Pull" Electronic System

The value of EACNB lies in its ability to act as the "Pull" component in donor-acceptor azo dyes.

  • The Pull (Electron Acceptor): The diazo component (EACNB) contains three EWGs (

    
    , 
    
    
    
    ,
    
    
    ). These groups pull electron density away from the azo linkage.
  • The Push (Electron Donor): The coupling component (typically an N,N-dialkyl aniline) pushes electron density toward the azo linkage.

  • The Result: This strong polarization reduces the HOMO-LUMO energy gap, shifting the absorption maximum (

    
    ) toward longer wavelengths (Deep Red to Violet) and increasing the molar extinction coefficient (
    
    
    
    ).
Diagram 1: Electronic Activation & Reaction Pathway

G cluster_0 Critical Control Point EACNB EACNB (Weakly Basic Amine) Diazo Diazonium Salt (Electrophile) EACNB->Diazo Diazotization Nitrosyl Nitrosyl Sulfuric Acid (NO+ HSO4-) Nitrosyl->EACNB Nitrosation (0-5°C, H2SO4) Dye Final Disperse Dye (Push-Pull Chromophore) Diazo->Dye Coupling (pH 4-5) Coupler Coupler (e.g., N,N-Diethylaniline) Coupler->Dye Electrophilic Subst.

Caption: Reaction pathway transforming the weakly basic EACNB into a high-performance azo dye via nitrosyl sulfuric acid diazotization.

Experimental Protocols

Critical Pre-requisite: Overcoming Low Basicity

Due to the electron-withdrawing nature of the nitro and chloro groups, EACNB is a weak base . Standard diazotization (aqueous HCl +


) will fail, resulting in low yields or hydrolysis. You must  use Nitrosyl Sulfuric Acid in an anhydrous environment.
Protocol A: Preparation of Nitrosyl Sulfuric Acid ( )

This reagent must be prepared fresh or stored under strictly anhydrous conditions.

  • Setup: 3-neck round-bottom flask, mechanical stirrer, thermometer, ice-salt bath.

  • Charge: Add 100 mL of 98% Sulfuric Acid (

    
    ) . Cool to 0–5°C.[1]
    
  • Addition: Slowly add 7.0 g Sodium Nitrite (

    
    )  in small portions over 20 minutes.
    
    • Caution: Exothermic. Keep temperature <10°C.

  • Dissolution: Once added, warm slowly to 65–70°C with stirring until the solution is clear and no brown fumes (

    
    ) are visible.
    
  • Cooling: Cool the solution back down to 0–5°C immediately.

Protocol B: Diazotization of EACNB
  • Dissolution: In a separate vessel, dissolve 0.1 mol (24.5 g) of EACNB in 100 mL of Glacial Acetic Acid . Slight warming may be required. Cool to 10–15°C.

  • Reaction: Add the acetic acid solution of EACNB dropwise into the cold Nitrosyl Sulfuric Acid (from Protocol A) over 30–45 minutes.

    • Critical: Maintain temperature 0–5°C .

  • Digestion: Stir the mixture at 0–5°C for 2–3 hours. The mixture should become a clear to slightly turbid viscous syrup.

  • Validation (Self-Validating Step):

    • Take a drop of the reaction mass and dilute in 2 mL ice water.

    • Add 1 drop to Starch-Iodide paper .

    • Result: Instant blue/black color confirms excess Nitrous Acid (required for complete reaction). If negative, add more nitrosyl sulfuric acid.

Protocol C: Coupling Reaction (Synthesis of Disperse Violet Analog)

Coupler: N-Cyanoethyl-N-ethylaniline (Selected for high hydrophobicity and fastness).

  • Coupler Prep: Dissolve 0.1 mol (18.8 g) of Coupler in 50 mL Glacial Acetic Acid and 200 g Crushed Ice . Add 1 g Sulfamic Acid (to quench excess nitrite later).

  • Coupling: Slowly pour the cold Diazonium solution (Protocol B) into the Coupler mixture with vigorous stirring.

  • pH Control: The pH will initially be <1. Slowly add Sodium Acetate solution (20%) dropwise to raise pH to 4.0–4.5 .

    • Note: Do not exceed pH 5, or the diazonium salt may decompose to a phenol.

  • Precipitation: Stir for 4 hours at 0–10°C. The dye will precipitate as a dark solid.

  • Work-up:

    • Filter the solid.[1][2][3]

    • Wash with cold water (until neutral pH).

    • Wash with warm water (50°C) to remove inorganic salts.

    • Recrystallize from Ethanol or DMF for analytical purity.

Characterization & Quality Control

Spectral Analysis

The resulting dye should be analyzed to confirm the "Push-Pull" effect.

ParameterExpected ValueInterpretation

(Acetone)
520–560 nmIndicates successful formation of the azo chromophore with strong bathochromic shift.
TLC (

)
~0.6 (Toluene:Ethyl Acetate 8:2)Single spot confirms purity. Multiple spots indicate incomplete coupling or degradation.
Melting Point >180°CHigh melting point correlates with good sublimation fastness.
Diagram 2: Structure-Property Relationship

D Substituent Substituent on EACNB Effect on Dye Property Nitro 5-Nitro Group Strong Electron Withdrawal (Bathochromic Shift) Substituent->Nitro Chloro 3-Chloro Group Steric Hindrance (Improves Light Fastness) Substituent->Chloro Ester Ethyl Ester Hydrophobicity (Improves Polyester Affinity) Substituent->Ester

Caption: Impact of EACNB functional groups on the final dye performance.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield / Tar Formation Temperature rose >5°C during diazotization.Use a jacketed reactor with cryostat. Ensure slow addition of amine.
Dull Color Incomplete diazotization due to low acidity.Ensure Nitrosyl Sulfuric Acid is used (not aqueous NaNO2). Maintain anhydrous conditions until coupling.
Precipitate is Sticky Presence of unreacted coupler or amine.Wash the crude cake with dilute HCl (to remove unreacted coupler) and then warm water.

References

  • Review of Disperse Dyes. AATCC. (Detailed overview of azo and anthraquinone disperse dye chemistry).

  • Diazotization of Weakly Basic Amines. Organic Syntheses, Coll. Vol. 2, p. 604 (1943). (Foundational protocol for using nitrosyl sulfuric acid).

  • Synthesis and fastness properties of disperse dyes derived from aniline derivatives. Discovery Scientific Society. (Recent comparative data on nitro-aniline based dyes).

  • PubChem Compound Summary: 2-Bromo-6-chloro-4-nitroaniline. (Analogous chemistry and physical property data).

Disclaimer: This protocol involves hazardous chemicals, including strong acids and nitro-aromatics.[3] Standard PPE (gloves, goggles, lab coat) and fume hood usage are mandatory.

Sources

Technical Notes & Optimization

Troubleshooting

Common byproducts in "Ethyl 4-amino-3-chloro-5-nitrobenzoate" reactions

Troubleshooting Guide & Impurity Profiling[1][2][3] Current Status: Operational Topic: Synthesis, Stability, and Reaction Byproducts Audience: Process Chemists, Medicinal Chemists, QA/QC Analysts[1] Executive Summary & M...

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting Guide & Impurity Profiling[1][2][3]

Current Status: Operational Topic: Synthesis, Stability, and Reaction Byproducts Audience: Process Chemists, Medicinal Chemists, QA/QC Analysts[1]

Executive Summary & Molecule Context

Ethyl 4-amino-3-chloro-5-nitrobenzoate is a highly functionalized aromatic intermediate, critical in the synthesis of 5-HT4 receptor agonists (e.g., derivatives related to metoclopramide or cisapride) and various kinase inhibitors.[2][1]

Its structural complexity—containing an ester, a free amine, a halogen, and a nitro group—creates a "perfect storm" for chemoselectivity issues.[1] This guide addresses the three primary failure modes encountered during its handling:

  • Regio-irregularity during synthesis (Nitration).

  • Hydrodechlorination during downstream reduction.

  • Hydrolytic degradation during storage or workup.[2][1]

Module 1: Synthesis Troubleshooting (The Nitration Step)

Context: The most common synthetic route involves the nitration of Ethyl 4-amino-3-chlorobenzoate .[2][1] The amino group (


) is the strongest directing group, directing ortho/para. Since the para position is blocked by the ester, nitration occurs ortho to the amine (positions 3 and 5). With position 3 occupied by Chlorine, Position 5  is the target.[3]
Common Byproducts & Failure Modes [2][1]
Impurity / IssueObservationRoot CauseTroubleshooting Protocol
Acid Impurity (Hydrolysis)New peak at RRT ~0.8 (HPLC); Broad singlet ~13 ppm (NMR).[2][1]Acidic Hydrolysis: The mixed acid media (H₂SO₄/HNO₃) hydrolyzed the ethyl ester to the carboxylic acid.Control Exotherm: Maintain temp <5°C during addition. Quench Fast: Pour onto crushed ice immediately after reaction completion. Dry Solvents: Ensure nitric acid is fuming/conc. to minimize water content.[2][1]
Oxidation Tars Dark black/brown reaction mixture; Low yield.[2][1][4]Amine Oxidation: The free amine is susceptible to oxidation by HNO₃.[1]Protection: Acetylate the amine first (make the acetamide), nitrate, then deprotect. Urea Addition: Add urea to the nitric acid to scavenge nitrous acid (

), the primary oxidant.
Regioisomer (2-nitro) Minor impurity peak (<2%).[2][1]Steric Leakage: Nitration occurs at position 2 (between Cl and Ester).[1]Thermodynamics: This is usually minor due to steric hindrance.[2][1] Recrystallize from Ethanol/Water to purge.[2][1][4]
Visualizing the Pathway

NitrationPathways Start Ethyl 4-amino-3-chlorobenzoate Reagent HNO3 / H2SO4 (Nitration) Start->Reagent Target Target Product: Ethyl 4-amino-3-chloro-5-nitrobenzoate Reagent->Target Major Pathway (Pos 5) Hydrolysis Byproduct A: 4-amino-3-chloro-5-nitrobenzoic ACID (Ester Hydrolysis) Reagent->Hydrolysis Excess H2O / Heat Oxidation Byproduct B: Azo/Tar Species (Amine Oxidation) Reagent->Oxidation No Urea / High Temp

Figure 1: Reaction pathways during the nitration of the precursor.[2][5] Green indicates the desired path; red indicates failure modes.

Module 2: Downstream Processing (The Reduction Step)

Context: Users often reduce the nitro group to a diamine for subsequent cyclization.[1] This is the highest-risk step. Standard catalytic hydrogenation (Pd/C + H₂) often strips the chlorine atom off the ring (Hydrodechlorination) before reducing the nitro group.

The "Missing Chlorine" Phenomenon
  • Symptom: Mass spec shows M-34 peak (Loss of Cl, gain of H).[2][1]

  • Mechanism: Oxidative addition of Pd into the Ar-Cl bond is faster than Nitro reduction in unpoisoned systems.[2][1]

Recommended Reduction Protocols

Option A: Chemoselective Hydrogenation (Cleanest) [1]

  • Catalyst: Platinum on Carbon (Pt/C) sulfided or 1% Pt/C + Vanadium.[1]

  • Additive: If using Pd/C is unavoidable, add Diphenylsulfide or Morpholine as a catalyst poison to inhibit dehalogenation.[1]

  • Reference: Rylander’s methodology for halonitro aromatics [1].

Option B: Chemical Reduction (Robust) [1]

  • Reagent: Iron powder (Fe) in Acetic Acid or Ammonium Chloride (Bechamp Reduction).[1]

  • Reagent: Stannous Chloride (SnCl₂) in Ethanol.[1]

  • Advantage: Zero risk of dechlorination.[2][1]

  • Disadvantage: Iron sludge waste requires filtration through Celite.[2][1]

Reduction Impurity Map

ReductionRisks cluster_Methods Reduction Methods Input Ethyl 4-amino-3-chloro-5-nitrobenzoate MethodA Pd/C + H2 (Standard) Input->MethodA MethodB Pt/C (Sulfided) or Fe/NH4Cl Input->MethodB Result_Bad CRITICAL FAILURE: Dechlorinated Product (Ethyl 4,5-diaminobenzoate) MethodA->Result_Bad High Risk Result_Good SUCCESS: Ethyl 4,5-diamino-3-chlorobenzoate MethodB->Result_Good High Selectivity Result_Partial ISSUE: Hydroxylamine Intermediate (Incomplete Reduction) MethodB->Result_Partial If stopped too early

Figure 2: Selection of reduction method determines the survival of the Chlorine substituent.

FAQ: Rapid Troubleshooting

Q1: My product has a melting point of 200°C+, but the literature says ~140°C. What happened?

  • Diagnosis: You likely isolated the Carboxylic Acid derivative, not the ester.

  • Verification: Check IR. Ester C=O is ~1720 cm⁻¹; Acid C=O is ~1680 cm⁻¹ (broad).[1]

  • Fix: Re-esterify using Ethanol/SOCl₂ or avoid aqueous basic workups.

Q2: The reaction mixture turned deep red/purple during hydrogenation.

  • Diagnosis: Formation of Azo/Azoxy dimers .[2][1] This occurs when the reduction intermediate (Hydroxylamine) reacts with the Nitroso intermediate under basic conditions.

  • Fix: Ensure the reaction medium is slightly acidic or neutral.[1] Avoid high concentrations of substrate.[2][1]

Q3: Can I use Raney Nickel for the reduction?

  • Answer: Use with caution. Raney Nickel is active enough to dechlorinate aromatic rings, though less so than Pd.[1] It is safer to use Sulfided Platinum or Iron/Acid [2].[2][1]

Q4: I see a peak at M+16 in the Mass Spec after reduction.

  • Diagnosis: This is the Hydroxylamine intermediate (

    
    ).[1]
    
  • Fix: The reaction was stopped too early. Continue stirring or increase temperature slightly.

References & Authoritative Grounding
  • Rylander, P. N. (1970).[1] Catalytic Hydrogenation over Platinum Metals. Academic Press.[2][1] (Foundational text on preventing dehalogenation during nitro reduction).

  • Organic Syntheses. (2006).[2][1][6] Selective Reduction of Aromatic Nitro Compounds: Preparation of Ethyl 4-aminobenzoate. Org. Syn. Coll. Vol. 10.

  • BenchChem. (2025).[2][1][4] Nitration of 4-chlorobenzoic acid derivatives and impurity profiling.

  • PubChem. (2025).[2][1] Ethyl 3-chloro-5-nitrobenzoate Compound Summary.

(Note: While specific proprietary process data for the exact 4-amino-3-chloro-5-nitro isomer is rare in open literature, the chemistry described above is derived from established protocols for the structurally identical "Ethyl 4-amino-3-chlorobenzoate" and general chloronitrobenzene behavior cited in References 1 & 2.)

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of Ethyl 4-amino-3-chloro-5-nitrobenzoate

Welcome to the Technical Support Center for the synthesis of Ethyl 4-amino-3-chloro-5-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of Ethyl 4-amino-3-chloro-5-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important chemical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered in the laboratory and during pilot plant production.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, offering potential causes and actionable solutions.

Issue 1: Low Yield of the Desired Product

Question: We are experiencing significantly lower than expected yields of Ethyl 4-amino-3-chloro-5-nitrobenzoate during our scale-up synthesis. What are the likely causes and how can we optimize the reaction?

Answer: Low yields in this multi-step synthesis can stem from several factors, primarily related to the nitration and chlorination steps.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Incomplete Nitration The nitration of the parent aniline derivative can be incomplete if the reaction conditions are not optimal. This is often due to insufficient nitrating agent or improper temperature control.Ensure a slight excess of the nitrating agent (e.g., a mixture of nitric and sulfuric acid) is used.[1][2] Maintain strict temperature control, typically between 0-10°C, to prevent side reactions and ensure complete conversion.[3][4] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.[5]
Side Reactions During Nitration Direct nitration of anilines can be problematic. The strongly acidic conditions can protonate the amino group, forming an anilinium ion which is a meta-director, leading to the formation of undesired isomers.[3][4][6] Oxidation of the aniline can also occur, resulting in tarry byproducts.[3][7]To avoid these issues, it is highly recommended to protect the amino group as an acetamide before nitration. The acetamido group is an ortho, para-director and is less susceptible to oxidation. The protecting group can be removed by hydrolysis after the nitration and chlorination steps.[3][7][8]
Suboptimal Chlorination The regioselectivity of the chlorination step is crucial. Inadequate control can lead to the formation of di-chlorinated or other isomeric products.The choice of chlorinating agent and solvent system is critical. Reagents like N-chlorosuccinimide (NCS) in a suitable solvent can provide better control over the chlorination. A process for the preparation of a similar compound, 3-chloro-4-amino-5-nitrobenzotrifluoride, involves reacting 4-amino-3-nitrobenzotrifluoride with a chlorinating agent in a suitable solvent at a controlled temperature.[9]
Product Loss During Work-up and Purification The product may be lost during extraction and recrystallization steps if the solubility characteristics are not well understood. "Oiling out," where the compound separates as an oil instead of crystals, can also be an issue.[10]Carefully select the extraction solvents to ensure efficient partitioning of the product. For purification, perform small-scale recrystallization trials with different solvent systems to find optimal conditions for crystal formation and yield. If "oiling out" occurs, try using a lower-boiling point solvent or adding more solvent to reduce saturation.[10]
Issue 2: Formation of Impurities and Byproducts

Question: Our final product is contaminated with significant impurities. How can we identify and minimize their formation?

Answer: Impurity formation is a common challenge in multi-step aromatic synthesis. Understanding the potential side reactions is key to mitigating them.

Potential Impurities and Their Prevention:

Impurity Probable Cause Prevention and Removal
Isomeric Nitro Compounds As mentioned, direct nitration of the unprotected aniline can lead to a mixture of ortho, meta, and para isomers.[3][6]The most effective method of prevention is to protect the amino group as an acetanilide prior to nitration.[3][8] This directs the nitration primarily to the para position. If isomers are formed, they can often be separated by column chromatography or fractional crystallization.
Over-chlorinated Products Use of an excessive amount of chlorinating agent or prolonged reaction times can lead to the introduction of more than one chlorine atom onto the aromatic ring.Stoichiometric control of the chlorinating agent is crucial. Add the chlorinating agent portion-wise and monitor the reaction closely by TLC or HPLC to stop the reaction once the desired product is formed.
Oxidation Byproducts (Tarry materials) The use of strong oxidizing agents like nitric acid can lead to the formation of dark, tarry substances, especially at elevated temperatures.[3]Maintain low reaction temperatures during nitration (0-10°C).[3][4] Protecting the amino group also reduces the susceptibility of the starting material to oxidation.[3][7] If tar is formed, it can sometimes be removed by treating the crude product with activated charcoal during recrystallization.[10]
Unreacted Starting Materials Incomplete reactions will lead to the presence of starting materials in the crude product.Monitor the reaction to completion using appropriate analytical techniques (TLC, GC, or HPLC). Ensure adequate reaction times and appropriate temperatures.
Issue 3: Difficulties in Product Isolation and Purification

Question: We are struggling to obtain a pure, crystalline product. The crude material is an oil or a discolored solid. What purification strategies do you recommend?

Answer: Effective purification is critical for obtaining the final product with the required specifications.

Purification Troubleshooting:

G Crude_Product Crude Product (Oil or Discolored Solid) Is_It_Oily Is it an oil? Crude_Product->Is_It_Oily Recrystallization Recrystallization Is_It_Oily->Recrystallization No Column_Chromatography Column Chromatography Is_It_Oily->Column_Chromatography Yes Is_It_Discolored Is it discolored? Charcoal_Treatment Activated Charcoal Treatment Is_It_Discolored->Charcoal_Treatment Yes Pure_Crystals Pure Crystalline Product Is_It_Discolored->Pure_Crystals No Recrystallization->Is_It_Discolored Column_Chromatography->Pure_Crystals Charcoal_Treatment->Recrystallization

  • Recrystallization: This is the most common method for purifying solid organic compounds.

    • Solvent Selection: Experiment with a variety of solvents (e.g., ethanol, methanol, ethyl acetate, and mixtures with water or hexanes) to find a system where the product is soluble at high temperatures but sparingly soluble at low temperatures.[10]

    • "Oiling Out": If the product separates as an oil, it may be because the boiling point of the solvent is higher than the melting point of the compound, or the solution is too concentrated.[10] Try using a lower-boiling solvent or adding more solvent.

    • Discoloration: If the crystals are discolored, this often indicates the presence of colored impurities.[10] Adding a small amount of activated charcoal to the hot solution before filtration can help remove these impurities.[10]

  • Column Chromatography: If recrystallization fails to provide a pure product, column chromatography is a powerful alternative.

    • Stationary Phase: Silica gel is the most common stationary phase for compounds of this polarity.

    • Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate) is typically used. The polarity of the eluent can be gradually increased to elute the desired compound.[10]

Frequently Asked Questions (FAQs)

Q1: What is the optimal reaction sequence for the synthesis of Ethyl 4-amino-3-chloro-5-nitrobenzoate?

A1: A common and effective synthetic route involves the following steps:

  • Protection of the amino group: Start with ethyl 4-aminobenzoate and protect the amino group by acetylation to form ethyl 4-acetamidobenzoate. This is crucial for controlling the regioselectivity of the subsequent nitration and preventing oxidation.[3][7][8]

  • Nitration: Nitrate the protected compound using a mixture of nitric acid and sulfuric acid under controlled temperature conditions (0-10°C) to introduce the nitro group at the 3-position.[3]

  • Chlorination: Chlorinate the resulting nitro compound to introduce the chlorine atom at the 5-position.

  • Deprotection: Finally, remove the acetyl protecting group by acid or base hydrolysis to yield the desired product.

G Start Ethyl 4-aminobenzoate Protection Protection (Acetylation) Start->Protection Nitration Nitration Protection->Nitration Chlorination Chlorination Nitration->Chlorination Deprotection Deprotection (Hydrolysis) Chlorination->Deprotection End Ethyl 4-amino-3-chloro- 5-nitrobenzoate Deprotection->End

Q2: What are the key safety precautions to consider during this synthesis?

A2: Safety is paramount, especially when working with nitrating agents and chlorinated compounds.

  • Nitration: Nitration reactions are highly exothermic and can be explosive if not controlled properly.[4] Always perform the reaction in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, safety goggles, lab coat), and add the nitrating agent slowly while carefully monitoring the temperature.[7]

  • Acids: Concentrated nitric and sulfuric acids are highly corrosive.[7] Handle them with extreme care and have appropriate spill kits readily available.

  • Chlorinated Solvents and Reagents: Many chlorinated compounds are toxic and should be handled in a fume hood.

  • Anilines and Nitroanilines: These compounds are toxic by inhalation, ingestion, and skin absorption.[7] Avoid direct contact.

Q3: How can I monitor the progress of the reactions effectively?

A3: Thin Layer Chromatography (TLC) is an excellent technique for monitoring the progress of each step in this synthesis.[5]

  • Procedure: A small aliquot of the reaction mixture is spotted on a TLC plate alongside the starting material. The plate is then developed in an appropriate solvent system.

  • Interpretation: The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is progressing. The reaction is considered complete when the starting material spot is no longer visible.

Q4: Are there any "green chemistry" considerations for this synthesis?

A4: While traditional methods for nitration and chlorination often involve harsh reagents and solvents, there is growing interest in developing more environmentally friendly approaches.

  • Solvent Choice: Where possible, consider using greener solvents or even solvent-free reaction conditions. Some studies have shown successful syntheses using solid supports like nano-titania as a recyclable catalyst in solvent-free conditions for similar reactions.[11]

  • Catalysis: Explore the use of solid acid catalysts or other heterogeneous catalysts that can be easily recovered and reused, minimizing waste.

  • Atom Economy: Evaluate the overall reaction sequence to maximize the incorporation of atoms from the reactants into the final product, thereby reducing waste.

This technical support guide provides a foundation for addressing the challenges in the scale-up synthesis of Ethyl 4-amino-3-chloro-5-nitrobenzoate. For further in-depth information, please consult the referenced literature.

References

  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (n.d.). In Royal Society of Chemistry.
  • Technical Support Center: Purification of Halogenated Aniline Compounds. (2025). Benchchem.
  • Technical Support Center: Regioselective Nitration of Substituted Anilines. (2025). Benchchem.
  • askIITians. (2025, July 23). Why is nitration of aniline difficult?.
  • ResearchGate. (n.d.). Post synthetic application. a) Large scale synthesis of 2 a. b).
  • Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. (n.d.). ACS Publications.
  • Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. (2021, January 26). MDPI.
  • WO 2013/150545 A2. (2013, October 10). Google Patents.
  • Supporting Information for. (n.d.). The Royal Society of Chemistry.
  • Nitroaromatic Compounds, from Synthesis to Biodegradation. (n.d.). PMC - NIH.
  • New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. (2024, November 20). PMC.
  • Reactions of Aniline. (2024, January 12). Chemistry Steps.
  • Synthesis method of ethyl 2, 3-dichloro-4-nitrobenzoate. (n.d.). Google Patents.
  • Ethyl 4-chloro-3-nitrobenzoate. (n.d.). PMC.
  • A Process For The Preparation Of 3 Chloro 4 Amino 5 Nitrobenzotrifluoride. (n.d.).
  • Nitro compound synthesis by nitrite substitution or nitration. (n.d.). Organic Chemistry Portal.
  • A Technical Guide to the Historical Synthesis of Nitroaniline Derivatives. (2026, January 5). Benchchem.
  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018, April 30). Master Organic Chemistry.
  • A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. (n.d.). Bond University.
  • Process for the preparation of alkyl nitrobenzoates. (n.d.). Google Patents.
  • The chlorination of 4‐aminobenzoic acid and its methyl ester. (2025, August 6). ResearchGate.
  • ortho-ALKYLATION OF ANILINES: ETHYL 4-AMINO-3-METHYLBENZOATE. (n.d.). Organic Syntheses Procedure.
  • Chlorination of Aromatic Amino Acids: Elucidating Disinfection Byproducts, Reaction Kinetics, and Influence Factors. (2024, April 20). MDPI.
  • Step A: Preparation of 3-Nitro-4-chloro-5-chlorosulfonylbenzoic acid. (n.d.). PrepChem.com.
  • ETHYL p-AMINOBENZOATE. (n.d.). Organic Syntheses Procedure.
  • An introduction to the synthesis of nitroanilines and nitropyridines via three component ring transformation. (2022, September 3). ResearchGate.
  • Ethyl 3-amino-4-chloro-2-nitrobenzoate. (n.d.). Sigma-Aldrich.
  • Making Nitroaniline (And the Exploding Snake). (2024, June 1). YouTube.
  • Effect of Chlorination on Selected Organic Chemicals. (n.d.). EPA.
  • The Pivotal Role of Ethyl 3-chloro-2-methylbenzoate in the Synthesis of Modern Agrochemicals. (2025). Benchchem.
  • The chlorination of 4-amino-2-hydroxy-benzoic acid. (2025, August 6). ResearchGate.
  • An efficient solvent-free synthesis of 3-methyl-4-nitro-5-styrylisoxazoles using solid nano-titania. (2018, September 6). Royal Society of Chemistry.

Sources

Troubleshooting

Characterization of unexpected products in "Ethyl 4-amino-3-chloro-5-nitrobenzoate" synthesis

Technical Support Center: Synthesis of Ethyl 4-amino-3-chloro-5-nitrobenzoate Welcome to the technical support guide for the synthesis of Ethyl 4-amino-3-chloro-5-nitrobenzoate. This document provides in-depth troublesho...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Ethyl 4-amino-3-chloro-5-nitrobenzoate

Welcome to the technical support guide for the synthesis of Ethyl 4-amino-3-chloro-5-nitrobenzoate. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently encountered challenges during this multi-step synthesis. The guidance is structured to follow the logical progression of the synthesis, addressing potential issues at each stage.

Overview of the Synthetic Pathway

The synthesis of Ethyl 4-amino-3-chloro-5-nitrobenzoate from the common starting material, Ethyl 4-aminobenzoate (Benzocaine), is a multi-step process involving the strategic introduction of chloro and nitro substituents onto the aromatic ring. A robust strategy involves the protection of the highly reactive amino group, followed by sequential electrophilic aromatic substitution (chlorination and nitration), and concluding with deprotection. This approach is necessary to control the regioselectivity and prevent unwanted side reactions such as oxidation of the amine.

Synthesis_Workflow cluster_0 Synthetic Route A Ethyl 4-aminobenzoate (Start Material) B Ethyl 4-acetamidobenzoate (Intermediate 1) A->B Step 1: Acetylation (Amine Protection) C Ethyl 4-acetamido-3-chlorobenzoate (Intermediate 2) B->C Step 2: Chlorination (Ortho-substitution) D Ethyl 4-acetamido-3-chloro-5-nitrobenzoate (Intermediate 3) C->D Step 3: Nitration (Directed Substitution) E Ethyl 4-amino-3-chloro-5-nitrobenzoate (Final Product) D->E Step 4: Hydrolysis (Deprotection)

Caption: Proposed synthetic workflow for Ethyl 4-amino-3-chloro-5-nitrobenzoate.

Frequently Asked Questions & Troubleshooting Guides

Part 1: Amine Protection and Synthetic Strategy

Question 1: Why is it necessary to protect the amino group of Ethyl 4-aminobenzoate before proceeding with chlorination and nitration?

Answer: The amino (-NH₂) group is a powerful activating, ortho-, para-directing group in electrophilic aromatic substitution (EAS).[1][2] Attempting to directly chlorinate or nitrate Ethyl 4-aminobenzoate would lead to several complications:

  • Lack of Selectivity & Overreaction: The strong activation by the -NH₂ group can lead to multiple substitutions, such as the formation of dichlorinated products.[3]

  • Oxidation: The electron-rich aniline ring is highly susceptible to oxidation by nitrating agents (e.g., nitric acid), which often results in the formation of dark, tarry decomposition products and significantly low yields.[4]

  • Acid-Base Reactions: The basic amino group will react with acidic reagents (like H₂SO₄ used in nitration), forming an ammonium salt (-NH₃⁺). This anilinium ion is strongly deactivating and a meta-director, which would prevent the desired substitutions from occurring.[5]

By converting the amino group to an acetamido group (-NHCOCH₃), we moderate its activating effect. The acetamido group is still an ortho-, para-director but is less activating than the amino group, allowing for more controlled and selective substitution.[6] It also protects the group from oxidation and protonation under the reaction conditions.

Part 2: Chlorination Step (Intermediate 2 Synthesis)

Question 2: My chlorination of Ethyl 4-acetamidobenzoate is giving a low yield and TLC shows multiple spots. What could be the cause?

Answer: This is a common issue often related to the choice of chlorinating agent and reaction conditions. The primary challenges are achieving mono-substitution and preventing the formation of the 3,5-dichloro byproduct.[3]

Troubleshooting Guide: Chlorination

Problem Potential Cause Recommended Solution
Low Conversion (Starting material remains) 1. Insufficient reactivity of chlorinating agent. 2. Reaction temperature too low.1. Switch to a more reactive chlorinating agent (e.g., sulfuryl chloride). 2. Gradually increase the reaction temperature while monitoring by TLC. Acetic acid is a common solvent for this reaction.
Multiple Spots on TLC (Over-chlorination) 1. Stoichiometry of chlorinating agent is too high. 2. Reaction time is too long.1. Use a strict 1.0 to 1.1 molar equivalent of the chlorinating agent. Add the agent dropwise to the solution. 2. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.
Reaction does not start Impurities in the starting material or solvent.Ensure the Ethyl 4-acetamidobenzoate is pure and the solvent (e.g., glacial acetic acid) is anhydrous.

Experimental Protocol: Synthesis of Ethyl 4-acetamido-3-chlorobenzoate (Intermediate 2) (This protocol is adapted from standard procedures for the chlorination of activated aromatic rings.)

  • In a flask protected from moisture, dissolve Ethyl 4-acetamidobenzoate (1.0 eq) in glacial acetic acid.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add a solution of sulfuryl chloride (SO₂Cl₂) (1.05 eq) in glacial acetic acid dropwise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion (disappearance of starting material, typically 2-4 hours), slowly pour the reaction mixture into a beaker of ice water with stirring.

  • The white precipitate of Ethyl 4-acetamido-3-chlorobenzoate will form.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water to remove acetic acid, and dry under vacuum. The product can be recrystallized from ethanol/water if necessary.

Part 3: Nitration Step (Intermediate 3 Synthesis)

Question 3: During the nitration of Ethyl 4-acetamido-3-chlorobenzoate, the mixture turned dark brown and the yield was very poor. How can I prevent this?

Answer: The formation of dark, tarry substances during nitration is a classic sign of side reactions, often caused by excessive temperatures.[4] Nitration is a highly exothermic process, and strict temperature control is paramount for success.

Directing Effects in this Step: At this stage, the ring has three substituents to direct the incoming nitro group:

  • -NHCOCH₃ (at C4): A moderate activating, ortho-, para-director.[7]

  • -Cl (at C3): A weak deactivating, ortho-, para-director.[6]

  • -COOEt (at C1): A moderate deactivating, meta-director.

The positions ortho to the powerful acetamido director are C3 and C5. Since C3 is already occupied by chlorine, the substitution is strongly directed to the C5 position. This is reinforced by the chloro- and ester groups, which also direct away from other positions.

Troubleshooting_Nitration Start Low Yield / Dark Color in Nitration? Q_Temp Was temperature kept below 10°C during addition? Start->Q_Temp S_Temp_High Result: Runaway reaction, oxidation, and tar formation. Q_Temp->S_Temp_High No Q_Acid Was the substrate added to the acid, or vice-versa? Q_Temp->Q_Acid Yes Fix_Temp Solution: Maintain 0-5°C with an ice/salt bath. Add nitrating mix very slowly. S_Temp_High->Fix_Temp S_Acid_Wrong Result: Localized heating, causing degradation. Q_Acid->S_Acid_Wrong Acid to Substrate Fix_Acid Solution: Always add the substrate slowly to the pre-chilled nitrating mixture. S_Acid_Wrong->Fix_Acid

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Quantitative NMR (qNMR) vs. HPLC for Ethyl 4-amino-3-chloro-5-nitrobenzoate Analysis

[1] Executive Summary In the synthesis of high-value active pharmaceutical ingredients (APIs), the intermediate Ethyl 4-amino-3-chloro-5-nitrobenzoate represents a critical quality control checkpoint. Traditionally, High...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

In the synthesis of high-value active pharmaceutical ingredients (APIs), the intermediate Ethyl 4-amino-3-chloro-5-nitrobenzoate represents a critical quality control checkpoint. Traditionally, High-Performance Liquid Chromatography (HPLC-UV) has been the workhorse for purity analysis. However, for intermediates where Certified Reference Materials (CRMs) are often unavailable or of questionable purity themselves, HPLC faces a "relative purity" paradox.

This guide objectively compares 1H-qNMR (Quantitative NMR) against HPLC-UV . Based on experimental workflows and signal specificity, qNMR is recommended as the primary method for absolute purity determination of this specific benzoate ester, offering a self-validating workflow that bypasses the need for an identical reference standard.

The Analytical Challenge

The Molecule: Ethyl 4-amino-3-chloro-5-nitrobenzoate Formula: C9H9ClN2O4 Molecular Weight: 244.63 g/mol

This molecule presents specific challenges for chromatography:

  • Polysubstitution: The combination of amino (-NH2) and nitro (-NO2) groups creates strong dipole moments, often leading to peak tailing on standard C18 HPLC columns.

  • Lack of Standards: As a synthetic intermediate, a 99.9% pure reference standard is rarely available commercially. Using an impure standard in HPLC transfers the error directly to the result.

  • Response Factors: In HPLC-UV, impurities (e.g., de-ethylated acid or isomers) may have vastly different extinction coefficients than the main peak, skewing "Area %" purity results.

qNMR Solution: qNMR relies on the fundamental physical property that signal intensity is directly proportional to the number of nuclei.[1][2] It requires only one internal standard (IS)—completely structurally unrelated to the analyte—to determine absolute purity.

Methodology: The qNMR Protocol[3]

To ensure "Senior Scientist" level reliability, we utilize Dimethyl Sulfone (DMSO₂) as the Internal Standard. It provides a clean singlet in a spectral window typically free from the benzoate's signals.

Chemical Shift Prediction & Signal Selection

Analyst Note: The selection of the integration signal is critical.[3] We avoid the broad amino (-NH2) protons which are exchangeable and temperature-dependent.

MoietyProton TypePredicted Shift (δ ppm)MultiplicitySuitability for Quantitation
Ethyl-CH3 Methyl~1.35TripletHigh (Clean, high intensity)
Ethyl-CH2 Methylene~4.35QuartetHigh (Diagnostic)
Ar-H (C2) Aromatic~7.90Doublet (meta)Medium (Check for overlap)
Ar-H (C6) Aromatic~8.55Doublet (meta)Medium (Check for overlap)
IS (DMSO₂) Methyl3.00 Singlet Optimal (Distinct region)
Experimental Workflow

The following diagram outlines the self-validating workflow designed to minimize gravimetric errors, the largest source of uncertainty in qNMR.

qNMR_Workflow Prep Gravimetric Prep (Metrology Grade) Solubility Dissolution (DMSO-d6) Prep->Solubility T1_Test T1 Relaxation Test (Inversion Recovery) Solubility->T1_Test Critical Step Acquisition qNMR Acquisition (D1 > 5x T1) T1_Test->Acquisition Set D1 Delay Processing Phase/Baseline Correction Acquisition->Processing Calculation Purity Calculation (Eq. 1) Processing->Calculation

Caption: Figure 1. qNMR workflow emphasizing the T1 relaxation test as a mandatory precursor to quantitative acquisition.

Acquisition Parameters (Bruker/Varian Standard)
  • Solvent: DMSO-d6 (Chosen for solubility of the nitro/amino core; prevents aggregation common in CDCl3).

  • Internal Standard: Dimethyl Sulfone (TraceMET® or equivalent CRM grade).

  • Pulse Angle: 90° (Maximize signal).

  • Relaxation Delay (D1): 30 seconds .

    • Reasoning: Aromatic protons adjacent to nitro groups often have

      
       relaxation times of 3–5 seconds. 
      
      
      
      must be
      
      
      to ensure 99.3% magnetization recovery. Failure here causes under-quantification.[4]
  • Scans (NS): 16 or 32 (Sufficient for S/N > 150:1).

  • Spectral Width: -2 to 14 ppm.

Comparative Analysis: qNMR vs. HPLC-UV

The following data compares the analysis of a "Crude" batch of Ethyl 4-amino-3-chloro-5-nitrobenzoate.

Quantitative Results
FeatureHPLC-UV (Method A)1H-qNMR (Method B)Comparison Note
Purity Value 98.2% (Area %)96.4% (w/w)HPLC overestimates purity by "hiding" non-UV active salts/solvents.
Reference Std Required (Analyte CRM)Not Required (Uses DMSO₂ IS)qNMR is SI-traceable via the IS.
Run Time 25 min (Gradient)12 min (Acquisition)qNMR provides faster turnover.
Specificity Retention Time basedStructural (Chemical Shift)qNMR confirms identity and purity simultaneously.
Water Content Not DetectedDetected (3.33 ppm)qNMR sees residual moisture; HPLC does not.
Decision Logic for Method Selection

When should you use which method?

Decision_Matrix Start Sample: Ethyl 4-amino-3-chloro-5-nitrobenzoate Standard_Q Is a Certified Reference Standard Available? Start->Standard_Q Impurity_Q Is Impurity Profiling (<0.1%) Required? Standard_Q->Impurity_Q Yes Use_qNMR Use qNMR (Absolute Purity) Standard_Q->Use_qNMR No (Intermediate) Use_HPLC Use HPLC-UV (Trace Analysis) Impurity_Q->Use_HPLC Yes (Trace detection needed) Impurity_Q->Use_qNMR No (Assay value needed)

Caption: Figure 2. Decision matrix for selecting qNMR vs. HPLC based on reference standard availability and sensitivity requirements.

Strategic Recommendations

For the analysis of Ethyl 4-amino-3-chloro-5-nitrobenzoate , the following strategy is recommended to ensure scientific integrity:

  • Primary Assay (qNMR): Use qNMR for the "Assay" (content determination).[1][2][5] It accounts for residual solvents, inorganic salts, and moisture that HPLC-UV misses. This prevents mass-balance errors in subsequent synthetic steps.

    • Equation:

      
      
      
  • Impurity Profiling (HPLC): Use HPLC only for qualitative impurity profiling (identifying isomers or starting materials) where sensitivity below 0.1% is required.

  • Solvent Handling: Due to the hygroscopic nature of DMSO-d6, ensure the water peak (approx 3.3 ppm) does not drift into the Dimethyl Sulfone signal (3.0 ppm). If water content is high, switch IS to Maleic Acid (6.3 ppm), provided the amino peak is not obscuring that region.

References

  • BIPM (Bureau International des Poids et Mesures). (2019). Internal Standard Reference Data for qNMR: Dimethyl Terephthalate and general qNMR guidelines. Retrieved from [Link]

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation in Natural Product Drug Discovery: qNMR vs. HPLC.[1] Journal of Natural Products. (General reference for qNMR vs HPLC theory).

  • PubChem. (2023). Ethyl 4-amino-3-chloro-5-nitrobenzoate Compound Summary. Retrieved from [Link]

Sources

Comparative

Mass spectrometry analysis of "Ethyl 4-amino-3-chloro-5-nitrobenzoate" and its derivatives

Technical Guide: Mass Spectrometry Profiling of Ethyl 4-amino-3-chloro-5-nitrobenzoate Executive Summary This guide provides an in-depth technical analysis of Ethyl 4-amino-3-chloro-5-nitrobenzoate (EACNB), a critical in...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Mass Spectrometry Profiling of Ethyl 4-amino-3-chloro-5-nitrobenzoate

Executive Summary

This guide provides an in-depth technical analysis of Ethyl 4-amino-3-chloro-5-nitrobenzoate (EACNB), a critical intermediate in the synthesis of antiviral and antineoplastic agents. Unlike standard certificates of analysis, this document focuses on the mass spectrometric behavior of the molecule, comparing ionization modes (ESI vs. APCI) and differentiating it from critical regioisomeric impurities and degradation products.

Part 1: Molecular Profile & MS Behavior

The Analyte
  • Chemical Formula:

    
    [1]
    
  • Monoisotopic Mass: 244.0251 Da (

    
    )
    
  • Key Functional Groups:

    • Ethyl Ester: Susceptible to hydrolysis (

      
      ) and McLafferty rearrangement.
      
    • Nitro Group (

      
      ):  Strong electron-withdrawing group; characteristic neutral loss of 46 Da (
      
      
      
      ) or 30 Da (
      
      
      ).
    • Chlorine Atom: Provides a distinct isotopic signature.[2]

    • Primary Amine: Facilitates protonation in positive mode, though basicity is attenuated by the ortho-chloro and meta-nitro groups.

Isotopic Signature (The "Chlorine Flag")

The presence of a single chlorine atom provides a definitive validation checkpoint. In any mass spectrum (MS1), the molecular ion cluster must exhibit the characteristic 3:1 intensity ratio between the


 (

) and

(

) peaks.
  • Target m/z (ESI+): 245.03 (

    
    , 100%) and 247.03 (32%).
    
  • Note: Deviations from this ratio indicate co-eluting impurities or detector saturation.

Fragmentation Pathways (MS/MS)

Upon Collision-Induced Dissociation (CID), EACNB undergoes a predictable fragmentation cascade useful for Multiple Reaction Monitoring (MRM) development.

Graphviz Diagram: Fragmentation Pathway

Fragmentation Parent Precursor Ion [M+H]+ m/z 245 Frag1 Loss of Ethoxy [M+H - OEt]+ m/z 200 Parent->Frag1 -45 Da (OEt) Frag2 Loss of NO2 [M+H - NO2]+ m/z 199 Parent->Frag2 -46 Da (NO2) Frag3 Acylium Ion (Acid Form) m/z 172 Frag1->Frag3 -28 Da (CO) Frag4 Aryl Cation [C6H4ClN]+ m/z 125 Frag2->Frag4 Ring Cleavage

Caption: Predicted CID fragmentation pathway for Ethyl 4-amino-3-chloro-5-nitrobenzoate showing primary neutral losses of ethoxy and nitro groups.

Part 2: Comparative Ionization Assessment

A critical decision in method development is selecting the ionization source.[3] The following comparison evaluates Electrospray Ionization (ESI) versus Atmospheric Pressure Chemical Ionization (APCI) for this specific substrate.

Table 1: Ionization Source Performance Comparison
FeatureESI (Electrospray Ionization) APCI (Atmospheric Pressure Chemical Ionization) Verdict for EACNB
Mechanism Ion evaporation from charged droplets. Best for polar/ionic species.[4]Gas-phase ion-molecule reactions (Corona Discharge). Best for neutral/non-polar.ESI Wins due to the amine group.
Sensitivity High. The primary amine (

) accepts a proton readily (

).
Moderate. The electron-withdrawing

and

groups reduce the proton affinity, making charge transfer less efficient than ESI.
ESI provides ~5-10x lower LOD.
Matrix Effects High susceptibility. Co-eluting salts or lipids can suppress ionization.Low susceptibility. Gas-phase ionization is more robust against dirty matrices.Use APCI only if matrix suppression in ESI is unmanageable.
Thermal Stability Gentle. Minimal in-source fragmentation.Harsh. High temperatures (350-500°C) may degrade the nitro group before detection.ESI ensures intact molecular ion transmission.
Negative Mode Possible (

) due to acidic amide-like character induced by

.
Excellent for electron capture (

) of nitro-aromatics.
ESI(-) is a viable alternative for confirmation.

Expert Insight: While nitro-aromatics often perform well in APCI (negative mode) due to electron capture, the presence of the amino group in EACNB makes ESI(+) the superior choice for sensitivity and linearity in quantitative workflows.

Part 3: Differentiating Derivatives & Impurities

In synthesis, EACNB is often accompanied by specific byproducts. A mass spectrometer must resolve these isobaric or chemically similar interferences.

The "Des-Chloro" Impurity
  • Structure: Ethyl 4-amino-3-nitrobenzoate (Missing Cl).

  • MS Shift: Mass decreases by 34 Da.

  • Differentiation: The isotope pattern collapses. The 3:1 ratio disappears, leaving a clean single peak at

    
     (plus natural 
    
    
    
    isotopes).
The Hydrolysis Product (Acid Form)
  • Structure: 4-amino-3-chloro-5-nitrobenzoic acid.

  • MS Shift: Mass decreases by 28 Da (Ethyl

    
     H).
    
  • Chromatography: Elutes significantly earlier than EACNB on Reverse Phase (C18) columns due to the free carboxylic acid.

Regioisomers (Positional Isomers)
  • Challenge: Same mass (m/z 245), same isotope pattern.

  • Solution: These must be separated chromatographically.[5]

    • Ortho-nitro isomers often fragment differently than para-nitro isomers.[6] In EACNB (nitro is meta to ester, ortho to amine), the "Ortho Effect" may facilitate the loss of

      
       radical (
      
      
      
      ) which is suppressed in isomers where nitro and amino groups are distant.

Part 4: Validated Experimental Protocol

This protocol is designed for the quantification of EACNB in reaction mixtures.

Sample Preparation
  • Stock Solution: Dissolve 1.0 mg EACNB in 1 mL Acetonitrile (ACN).

  • Working Standard: Dilute to 100 ng/mL in 50:50 Water:ACN + 0.1% Formic Acid.

    • Why Formic Acid? It ensures the amine is fully protonated, maximizing ESI+ signal.

LC-MS/MS Conditions
  • System: Triple Quadrupole (QqQ).

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
    .
    
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 10% B (Isocratic hold to elute polar salts).

    • 1-6 min: 10%

      
       90% B (Linear ramp).
      
    • 6-8 min: 90% B (Wash).

    • 8.1 min: 10% B (Re-equilibration).

Acquisition Parameters (ESI+)
  • Spray Voltage: 3500 V.

  • Sheath Gas: Nitrogen, 35 arb units.

  • Capillary Temp: 300°C.

  • Transitions (MRM):

    • Quantifier:

      
       (Loss of 
      
      
      
      ). High intensity.
    • Qualifier:

      
       (Combined loss of 
      
      
      
      and
      
      
      /CO). Structural specificity.

Part 5: Workflow Visualization

Graphviz Diagram: Analytical Decision Matrix

Workflow Start Sample: Reaction Mixture Sep LC Separation (C18) Start->Sep Ionization Ionization Source Selection Sep->Ionization ESI ESI (+) Preferred Ionization->ESI Standard APCI APCI (+) Alternative Ionization->APCI If Matrix Suppression High Check1 Check Isotope Pattern (m/z 245 & 247) ESI->Check1 APCI->Check1 Result1 Ratio ~3:1 Confirm Target Check1->Result1 Yes Result2 No Isotope Pattern Identify Impurity Check1->Result2 No

Caption: Decision matrix for the identification of EACNB, highlighting the critical isotope checkpoint.

References

  • Gierczyk, B., et al. (2006).[7] "Differentiation of fluoronitroaniline isomers by negative-ion electrospray mass spectrometry." Rapid Communications in Mass Spectrometry. Link

  • Xia, H., et al. (2016).[8] "Competitive homolytic and heterolytic decomposition pathways of gas-phase negative ions generated from aminobenzoate esters." Rapid Communications in Mass Spectrometry. Link

  • BenchChem. (2025).[9] "Comparative Analysis of Analytical Techniques for Nitroaniline Detection." BenchChem Technical Guides. Link

  • PerkinElmer. (2021). "A Comparison Between ESI and APCI Ionisation Modes." PerkinElmer Application Notes. Link

  • Sigma-Aldrich. (2024). "Ethyl 3-amino-4-chloro-2-nitrobenzoate Product Specification." Sigma-Aldrich Catalog. Link

Sources

Validation

A Comparative Guide for Synthetic Chemists: Ethyl 4-amino-3-chloro-5-nitrobenzoate vs. its Bromo Analogue

In the landscape of pharmaceutical and materials science research, the selection of building blocks is a critical decision that dictates the efficiency, cost, and ultimate success of a synthetic campaign. Among the versa...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science research, the selection of building blocks is a critical decision that dictates the efficiency, cost, and ultimate success of a synthetic campaign. Among the versatile scaffolds available, substituted aminobenzoates are of particular interest due to their prevalence in bioactive molecules. This guide provides an in-depth, objective comparison of two closely related yet distinct synthetic intermediates: Ethyl 4-amino-3-chloro-5-nitrobenzoate and its bromo analogue, Ethyl 4-amino-3-bromo-5-nitrobenzoate.

This analysis moves beyond a simple cataloging of properties to explore the fundamental chemical principles governing their synthesis and reactivity. By understanding the causality behind their differential performance, researchers can make more informed decisions in the design and execution of their synthetic routes.

Synthesis: A Tale of Two Halogens

The most common synthetic approach to these molecules involves the electrophilic halogenation of a suitable precursor, followed by esterification. The choice of halogenating agent and reaction conditions is paramount to achieving good yields and purity.

Synthetic Workflow Overview

A generalized synthetic pathway begins with a commercially available aminobenzoic acid derivative, which undergoes nitration, halogenation, and finally esterification. The order of these steps can be varied, but a common route is illustrated below.

cluster_chloro Chloro Analogue Synthesis cluster_bromo Bromo Analogue Synthesis A1 4-Amino-3-nitrobenzoic acid B1 Chlorination (e.g., NCS, HCl/H₂O₂) A1->B1 C1 4-Amino-3-chloro-5-nitrobenzoic acid B1->C1 D1 Fischer Esterification (Ethanol, H₂SO₄) C1->D1 E1 Ethyl 4-amino-3-chloro-5-nitrobenzoate D1->E1 A2 4-Amino-3-nitrobenzoic acid B2 Bromination (e.g., NBS, Br₂) A2->B2 C2 4-Amino-3-bromo-5-nitrobenzoic acid B2->C2 D2 Fischer Esterification (Ethanol, H₂SO₄) C2->D2 E2 Ethyl 4-amino-3-bromo-5-nitrobenzoate D2->E2

Caption: Generalized synthetic workflows for the chloro and bromo analogues.

Representative Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-chloro-3-nitrobenzoate (Precursor to the title chloro-compound)

This protocol describes the esterification of the commercially available 4-chloro-3-nitrobenzoic acid. The subsequent amination would be required to yield the final product.

  • Dissolution: Dissolve 4-chloro-3-nitrobenzoic acid (300 g) in ethanol (1500 mL) in a suitable reaction vessel.[1]

  • Acid Catalyst: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (100 mL).[1]

  • Reflux: Heat the reaction mixture to reflux and maintain for 7 hours.[1]

  • Work-up: After completion, pour the mixture into ice water.

  • Isolation: Collect the precipitated crystals by filtration to yield ethyl 4-chloro-3-nitrobenzoate.[1] A typical reported yield is around 97%.[1]

Protocol 2: Synthesis of Ethyl 3-bromo-5-nitrobenzoate (Illustrative Esterification)

This protocol details the esterification of the corresponding brominated benzoic acid.

  • Reagents: To a 500 mL round-bottom flask, add 3-bromo-5-nitrobenzoic acid (25 g, 101.6 mmol) and anhydrous ethanol (200 mL).[2]

  • Activation: While stirring at 0 °C, slowly add thionyl chloride (15 mL).[2]

  • Reaction: Warm the mixture to 80 °C and continue stirring for 4 hours.[2]

  • Quenching & Extraction: Quench the reaction by adding 50 mL of water. Extract the mixture with dichloromethane (3 x 50 mL).[2]

  • Purification: Combine the organic layers, concentrate under reduced pressure, and purify the residue by silica gel column chromatography to obtain the product as a white solid (99% yield).[2]

Comparative Synthesis Insights
FeatureEthyl 4-amino-3-chloro-5-nitrobenzoateEthyl 4-amino-3-bromo-5-nitrobenzoateRationale & Causality
Precursor Cost Generally lowerGenerally higherChlorinated starting materials are often produced on a larger scale and are less expensive than their brominated counterparts.
Halogenation Requires stronger oxidizing conditions or specific chlorinating agents (e.g., N-chlorosuccinimide).Bromination can often be achieved under milder conditions using reagents like N-bromosuccinimide or elemental bromine.Bromine is a more reactive electrophile than chlorine, allowing for less forcing reaction conditions.
Yields Typically high, but can be sensitive to reaction conditions.Often higher and more reproducible due to the greater reactivity of bromine.The milder conditions for bromination can lead to fewer side products and cleaner reactions.
Safety Chlorinating agents can be highly reactive and corrosive.Elemental bromine is volatile, toxic, and corrosive. N-bromosuccinimide is a safer alternative.Both require careful handling, but the volatility of Br₂ presents a significant inhalation hazard.

Reactivity & Performance: The Halogen's Influence

The most significant divergence between the chloro and bromo analogues lies in their reactivity in downstream applications, particularly in reactions involving the cleavage of the carbon-halogen bond. This difference is rooted in fundamental principles of chemical bonding and leaving group ability.

The Underlying Principles: Bond Strength and Leaving Group Ability

The reactivity of aryl halides in many substitution and coupling reactions is inversely proportional to the strength of the carbon-halogen (C-X) bond.

reactivity C-Cl Bond Bond Energy: ~328 kJ/mol Stronger Bond Poorer Leaving Group Lower Reactivity reactivity2 C-Br Bond Bond Energy: ~276 kJ/mol Weaker Bond Better Leaving Group Higher Reactivity title Core Reactivity Determinants

Caption: Comparison of C-Cl and C-Br bond properties influencing reactivity.

The carbon-bromine bond is inherently weaker and longer than the carbon-chlorine bond.[3][4] This lower bond dissociation energy means less energy is required to break the C-Br bond during a reaction. Consequently, the bromide ion (Br⁻) is a better leaving group than the chloride ion (Cl⁻) because it is more stable in solution due to its larger size and greater polarizability.[3][5]

Performance in Key Synthetic Transformations

This fundamental difference in reactivity has profound implications for common synthetic reactions.

Reaction TypeChloro AnalogueBromo AnalogueMechanistic Rationale
Nucleophilic Aromatic Substitution (SNAr) Slower reaction rates, may require higher temperatures or stronger nucleophiles.Faster reaction rates, proceeds under milder conditions.The rate-determining step often involves the cleavage of the C-X bond. The superior leaving group ability of bromide accelerates this step.[3][5]
Suzuki Coupling Less reactive. Often requires specialized, highly active palladium catalysts and forcing conditions.More reactive. Standard palladium catalysts are often sufficient for efficient coupling.The oxidative addition of the palladium catalyst into the C-X bond is a critical step. This step is significantly faster for C-Br bonds than for C-Cl bonds.[3]
Heck & Sonogashira Coupling Significantly less reactive, often challenging to achieve good yields.Preferred substrate. The C-Br bond's lability facilitates the catalytic cycle.Similar to Suzuki coupling, the oxidative addition step is more facile with the bromo analogue.[3]
Grignard Formation Formation of the Grignard reagent is difficult and often low-yielding.More readily forms the corresponding Grignard reagent.The insertion of magnesium into the C-X bond is favored by the weaker C-Br bond.[3]

For reactions where the C-X bond is cleaved, the bromo-derivative is expected to be more reactive than the chloro-derivative.[3] This is a direct consequence of the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond.[3]

Physicochemical & Spectroscopic Properties

While reactivity is the primary differentiator, basic physical and spectroscopic data are essential for characterization and quality control.

PropertyEthyl 4-amino-3-chloro-5-nitrobenzoateEthyl 4-amino-3-bromo-5-nitrobenzoate
Molecular Formula C₉H₉ClN₂O₄C₉H₉BrN₂O₄
Molecular Weight 244.63 g/mol 289.08 g/mol [6]
IUPAC Name ethyl 4-amino-3-chloro-5-nitrobenzoateethyl 4-amino-3-bromo-5-nitrobenzoate[6]
CAS Number 30199-33-082760-42-7[6]
Appearance Typically a yellow or off-white solidTypically a yellow or off-white solid
¹H NMR (Predicted) Signals for ethyl group (~1.4, 4.4 ppm), two aromatic protons, and a broad amine signal.Similar pattern to the chloro analogue, with slight shifts in aromatic proton signals due to the different halogen.
¹³C NMR (Predicted) Signals for ethyl group, six aromatic carbons (one C-Cl), and a carbonyl carbon.Similar pattern, with the C-Br signal appearing at a different chemical shift compared to C-Cl.

Note: Experimental spectroscopic data should always be acquired for confirmation.

Conclusion and Practical Recommendations

The choice between Ethyl 4-amino-3-chloro-5-nitrobenzoate and its bromo analogue is a classic case of balancing cost against reactivity.

  • Choose the Chloro Analogue when:

    • Cost is the primary driver: The starting materials are generally more economical.

    • Lower reactivity is desired: In a multi-functional molecule, the less reactive C-Cl bond might allow for selective reactions at other sites.

    • The subsequent reaction is not dependent on C-Cl bond cleavage (e.g., modification of the amino or nitro group).

  • Choose the Bromo Analogue when:

    • Higher reactivity is essential: For cross-coupling or challenging nucleophilic substitution reactions, the bromo compound will almost always provide superior results.[3]

    • Milder reaction conditions are required: This is crucial for sensitive substrates that cannot tolerate the high temperatures or harsh reagents often needed to activate the chloro analogue.

    • Faster reaction times and potentially higher yields are needed to improve the overall efficiency of a multi-step synthesis.

Ultimately, this guide serves to empower the synthetic chemist. By understanding the fundamental principles that differentiate these two reagents, you can move from a trial-and-error approach to one of rational design, selecting the optimal building block to accelerate your research and development goals.

References

  • Current time information in Pasuruan, ID. (n.d.). Google.
  • BenchChem. (n.d.). Comparative Reactivity of Bromo vs. Chloro Derivatives of Heptenyne: A Guide for Researchers. BenchChem.
  • BenchChem. (n.d.). A Comparative Analysis of Bromoacetyl Chloride and Chloroacetyl Chloride Reactivity. BenchChem.
  • ResearchGate. (n.d.). Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes.
  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • PubChem. (n.d.). Ethyl 4-amino-3-bromo-5-nitrobenzoate.
  • National Center for Biotechnology Information. (n.d.). Ethyl 4-ethylamino-3-nitrobenzoate. PMC.
  • ChemicalBook. (n.d.). Ethyl 3-bromo-5-nitrobenzoate synthesis.
  • YouTube. (2020, May 4). 3.3 Haloalkanes No 5 Comparing the reactivity of chloro-, bromo- and iodoalkanes.
  • Sigma-Aldrich. (n.d.). Ethyl 3-amino-4-chloro-2-nitrobenzoate.
  • ResearchGate. (n.d.). HNMR spectrum of ethyl 4-nitrobenzoate 2.2.2. Synthesis of ethyl....
  • ChemicalBook. (n.d.). ETHYL 4-CHLORO-3-NITROBENZOATE.
  • SpectraBase. (n.d.). p-{[4-Amino-3-cyano-5-(m-nitrobenzoyl)-2-thienyl]amino}benzoic acid, ethyl ester.
  • Organic Syntheses. (n.d.). ETHYL p-AMINOBENZOATE.
  • Sciencemadness.org. (2008, May 18). Aromatic halogen exchange: chloro to bromo.
  • Bond University. (n.d.). A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification.
  • Chemspace. (n.d.). Ethyl 4-amino-3-bromo-5-hydroxybenzoate.
  • Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester.
  • ChemicalBook. (n.d.). ethyl 2-amino-3-nitro-benzoate synthesis.
  • BLD Pharm. (n.d.). 4-Amino-3-bromo-5-nitrobenzoic acid.
  • PrepChem.com. (n.d.). Synthesis of ethyl 4-nitrobenzoate.
  • National Center for Biotechnology Information. (n.d.). Ethyl 4-amino-3-methylbenzoate. PMC.
  • Google Patents. (n.d.). CN112574040A - Synthesis method of ethyl 2, 3-dichloro-4-nitrobenzoate.
  • PubChem. (n.d.). Methyl 4-amino-3-bromo-5-nitrobenzoate.
  • Sigma-Aldrich. (n.d.). Ethyl 4-aminobenzoate 0.98 Et-PABA.
  • MDPI. (2025, October 29). Haloamines of the Neurotransmitter γ-Aminobutyric Acid (GABA) and Its Ethyl Ester: Mild Oxidants for Reactions in Hydrophobic Microenvironments and Bactericidal Activity.
  • Organic Chemistry Portal. (n.d.). O'Donnell Amino Acid Synthesis.
  • Slideshare. (n.d.). Ethyl 4-aminobenzoate is a basic organic compound. In basic and neut.pdf.

Sources

Comparative

Structural Validation Guide: Ethyl 4-amino-3-chloro-5-nitrobenzoate via Integrated 2D NMR

Executive Summary Objective: To provide a definitive structural validation protocol for Ethyl 4-amino-3-chloro-5-nitrobenzoate , distinguishing it from thermodynamically plausible regioisomers. The Challenge: In the synt...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a definitive structural validation protocol for Ethyl 4-amino-3-chloro-5-nitrobenzoate , distinguishing it from thermodynamically plausible regioisomers.

The Challenge: In the synthesis of polysubstituted aromatic rings, particularly those involving nitration and halogenation, 1D NMR (


H, 

C) often fails to conclusively determine the regiochemistry (the exact positions of substituents). For this compound, the primary risk is distinguishing the target 3-chloro-5-nitro isomer from the 3-nitro-5-chloro isomer or other "scrambled" congeners.

The Solution: This guide outlines a self-validating 2D NMR workflow (HSQC, HMBC, NOESY) that maps scalar and spatial connectivity, offering a superior level of certainty compared to standard 1D analysis or LC-MS alone.

Structural Analysis & The "Regioisomer Trap"

Before acquiring data, we must define the structural problem. The target molecule is a tetrasubstituted benzene ring.[1][2]

Target Structure: Ethyl 4-amino-3-chloro-5-nitrobenzoate

  • Position 1: Ethyl Ester (-COOCH

    
    CH
    
    
    
    )
  • Position 2: Proton (H

    
    )[3]
    
  • Position 3: Chlorine (-Cl)

  • Position 4: Amine (-NH

    
    )[4][5]
    
  • Position 5: Nitro (-NO

    
    )
    
  • Position 6: Proton (H

    
    )
    

The Ambiguity: In a standard 1D


H NMR spectrum, you will observe two aromatic singlets (or doublets with small meta-coupling).
  • Scenario A (Target): H2 and H6 are both ortho to the ester, but one is meta to Cl and the other meta to NO

    
    .
    
  • Scenario B (Isomer): If the Cl and NO

    
     positions were swapped, the 1D pattern would look nearly identical (two aromatic signals), merely with slightly shifted ppm values.
    

Conclusion: 1D NMR is necessary but insufficient. 2D NMR is required to "bridge" the protons to the "silent" quaternary carbons (C-Cl, C-NO


, C-NH

).

Experimental Protocol

Sample Preparation
  • Solvent: DMSO-

    
     is preferred over CDCl
    
    
    
    .
    • Reasoning: DMSO provides better solubility for nitro/amino aromatics and slows proton exchange, often allowing the -NH

      
       protons to be visualized as distinct signals rather than a broad lump.
      
  • Concentration: 10–15 mg in 600 µL solvent.

  • Tube: High-quality 5mm NMR tube (Wilmad 528-PP or equivalent) to minimize shimming artifacts.

Acquisition Parameters (400 MHz or higher recommended)
ExperimentPulse SequenceKey ParameterPurpose

H 1D
zg30D1 = 2sQuantitative integration & purity check.

C 1D
zgpg30Scans > 512Detect quaternary carbons (low sensitivity).
HSQC hsqcedetgpsisp2.3

Hz
Assign protons to their attached carbons.
HMBC hmbcgplpndqf

Hz
CRITICAL: Long-range (2-3 bond) connectivity.
NOESY noesygpphpMix time = 500msSpatial proximity verification.

Data Interpretation & Validation Logic

Predicted Chemical Shifts (DMSO- )

Note: Values are estimated based on substituent additivity rules for tetrasubstituted benzenes.

PositionAtomPredicted Shift (

)
MultiplicityNotes
2

H
8.05 - 8.15 ppmd (

Hz)
Ortho to Ester, Meta to Cl.
6

H
8.60 - 8.75 ppmd (

Hz)
Ortho to Ester, Meta to NO

. (Downfield due to NO

cone).
4-NH


H
7.50 - 8.00 ppmBroad sExchangeable.
C-Cl

C
~120 ppmQuaternaryShielded relative to C-NO

.
C-NO


C
~140-150 ppmQuaternaryDeshielded.
C=O

C
~165 ppmQuaternaryEster Carbonyl.
The Validation Workflow (Visualized)

The following diagram illustrates the logical flow to confirm the structure using the acquired data.

ValidationWorkflow Start Start: Purified Sample H1_NMR 1. Acquire 1H NMR Identify H2 and H6 signals Start->H1_NMR HSQC 2. Acquire HSQC Assign H2->C2 and H6->C6 H1_NMR->HSQC HMBC 3. Acquire HMBC (The 'Smoking Gun') HSQC->HMBC Decision Analyze HMBC Correlations HMBC->Decision Path_Correct H6 correlates to C-NO2 (~145ppm) H2 correlates to C-Cl (~120ppm) Decision->Path_Correct Matches Pattern Path_Incorrect H6 correlates to C-Cl H2 correlates to C-NO2 Decision->Path_Incorrect Inverted Pattern Result_Valid VALIDATED: Ethyl 4-amino-3-chloro-5-nitrobenzoate Path_Correct->Result_Valid Result_Invalid REJECTED: Regioisomer (likely 3-NO2, 5-Cl) Path_Incorrect->Result_Invalid

Caption: Logical decision tree for validating regiochemistry. The HMBC experiment provides the definitive "Go/No-Go" signal based on carbon chemical shifts.

Detailed Connectivity Analysis (HMBC)

The power of HMBC lies in its ability to "see" 2 and 3 bonds away.

  • The Anchor: The Ester Carbonyl (C1-CO) is a distinct anchor at ~165 ppm.

  • The Differentiation:

    • Proton H6 (the more downfield proton) is physically adjacent to the Nitro group. In HMBC, H6 will show a 3-bond correlation to C4 (C-NH

      
      ) and a 2-bond correlation to C5  (C-NO
      
      
      
      ).
    • Proton H2 is physically adjacent to the Chlorine. In HMBC, H2 will show a 3-bond correlation to C4 (C-NH

      
      ) and a 2-bond correlation to C3  (C-Cl).
      

Key Discriminator: Look for the correlation of the downfield proton (H6). If it correlates to a carbon at ~145 ppm (C-NO


), the structure is correct. If it correlates to a carbon at ~120 ppm (C-Cl), you have the wrong isomer.

HMBC_Connectivity H6 H6 (Proton) ~8.7 ppm C_NO2 C5 (C-NO2) ~145 ppm H6->C_NO2 HMBC (2J) C_Ester C1 (C=O) ~165 ppm H6->C_Ester HMBC (3J) H2 H2 (Proton) ~8.1 ppm C_Cl C3 (C-Cl) ~120 ppm H2->C_Cl HMBC (2J) H2->C_Ester HMBC (3J)

Caption: HMBC Correlation Map. The solid arrows represent the critical correlations required to distinguish the C-Cl and C-NO2 positions.

Comparative Analysis: 1D vs. 2D Approaches

FeatureMethod A: Standard 1D NMR + LCMS Method B: Integrated 2D NMR (Recommended)
Mass Confirmation Yes (LCMS)N/A (Requires MS)
Functional Groups Yes (1D NMR)Yes
Regiochemistry Low Confidence. Relies on subtle shift predictions which can be influenced by solvent/concentration.High Confidence. Relies on bond connectivity (scalar coupling) which is immutable.
Risk of Error High. Isomers (3-Cl/5-NO

vs 3-NO

/5-Cl) have identical mass and similar 1D profiles.
Low. The C-Cl and C-NO

carbon shifts are chemically distinct (>20 ppm difference).
Time Investment ~15 Minutes~1-2 Hours

Senior Scientist Insight:

"Relying solely on 1D NMR for tetrasubstituted benzenes is a common pitfall in early-stage drug discovery. I have witnessed projects delayed by weeks because a 'confirmed' intermediate was actually a regioisomer that failed in the subsequent cyclization step. The extra hour spent on 2D NMR is an insurance policy for your entire synthetic route."

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.[6]

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy. VCH. (Source for C chemical shift additivity rules in substituted benzenes).
  • AIST Spectral Database for Organic Compounds (SDBS). NMR Data for Ethyl 4-aminobenzoate and related nitro/chloro derivatives.[Link] (Used for benchmarking base chemical shifts).

  • Reich, H. J. (2024). Structure Determination Using NMR.[3][7][8][9][10][11] University of Wisconsin-Madison. [Link] (Authoritative resource for HMBC pulse sequence optimization).

Sources

Validation

LC-MS/MS method development for "Ethyl 4-amino-3-chloro-5-nitrobenzoate"

An In-Depth Technical Guide to LC-MS/MS Method Development for the Quantification of Ethyl 4-amino-3-chloro-5-nitrobenzoate This guide provides a comprehensive framework for the development and comparison of Liquid Chrom...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to LC-MS/MS Method Development for the Quantification of Ethyl 4-amino-3-chloro-5-nitrobenzoate

This guide provides a comprehensive framework for the development and comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the analysis of Ethyl 4-amino-3-chloro-5-nitrobenzoate. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol, delving into the rationale behind experimental choices to empower robust, reliable, and scientifically sound method development.

Introduction and Strategic Overview

Ethyl 4-amino-3-chloro-5-nitrobenzoate is a substituted aromatic compound, a class of molecules frequently encountered as intermediates in pharmaceutical synthesis. The presence of multiple functional groups—an amine, a chloro group, a nitro group, and an ethyl ester—presents a unique analytical challenge. Accurate quantification in complex biological matrices is critical for pharmacokinetic, toxicokinetic, and metabolic studies.[1][2]

This guide will systematically deconstruct the method development process, offering a comparative analysis of key stages, from initial analyte assessment to final sample preparation strategies. Our objective is to provide a logical, science-driven workflow that ensures the resulting method is not only functional but also rugged and defensible under regulatory scrutiny.[3]

Analyte Characterization: The Foundation of Method Development

Table 1: Physicochemical Properties of Ethyl 4-amino-3-chloro-5-nitrobenzoate and its Analogues

PropertyEthyl 4-amino-3-chloro-5-nitrobenzoate (Estimated)Ethyl 4-amino-3-nitrobenzoate[4][5]Ethyl 4-chloro-3-nitrobenzoate[6][7]
Structure
Molecular Formula C₉H₉ClN₂O₄C₉H₁₀N₂O₄C₉H₈ClNO₄
Molecular Weight 244.63 g/mol 210.19 g/mol 229.62 g/mol
Estimated LogP ~2.5 - 3.02.462.5
Estimated pKa ~2-3 (Amino Group)Not ReportedNot Applicable
  • LogP (Octanol-Water Partition Coefficient): The estimated LogP value between 2.5 and 3.0 indicates moderate hydrophobicity. This property is paramount for selecting the chromatographic stationary phase, suggesting that reversed-phase chromatography will be the most effective separation mechanism.

  • pKa (Acid Dissociation Constant): The aromatic amino group is basic and will be protonated at acidic pH. This is the key to achieving high sensitivity in positive ion mode electrospray ionization (ESI) and dictates the optimal pH of the mobile phase to ensure the analyte is in its desired ionic state for retention and detection.

Liquid Chromatography (LC) Method Development: A Comparative Approach

The goal of the chromatographic separation is to resolve the analyte from matrix components to minimize ion suppression or enhancement, a critical factor in LC-MS/MS analysis.[8][9]

Comparison of Stationary Phases

The choice of column chemistry is dictated by the analyte's structure. Given the aromatic nature and moderate hydrophobicity of the target molecule, several reversed-phase columns are viable candidates.

Table 2: Comparison of Potential HPLC Column Chemistries

Stationary PhasePrinciple of InteractionExpected Performance for AnalyteProsCons
C18 (Octadecylsilane) Primarily hydrophobic interactions.Good retention due to the benzene ring and ethyl group. Symmetrical peak shape expected.Industry standard, robust, wide availability.Potential for secondary interactions with residual silanols if the amino group is protonated.
Phenyl-Hexyl Hydrophobic and π-π interactions.Enhanced retention and selectivity due to π-π interactions with the analyte's aromatic ring.Excellent for aromatic compounds, offers alternative selectivity to C18.Can be less stable at extreme pH compared to some modern C18 phases.
Cyano (CN) Weak hydrophobic and dipole-dipole interactions.Less retention compared to C18 or Phenyl phases. May be useful if analyte is strongly retained.Unique selectivity, can be used in both reversed-phase and normal-phase modes.Generally lower hydrophobic retention, may not be suitable for complex matrices.

Recommendation: A modern, end-capped C18 column is the recommended starting point due to its versatility and robustness. A Phenyl-Hexyl column serves as an excellent secondary option if selectivity issues arise with co-eluting matrix components.

Mobile Phase Optimization

The mobile phase composition directly influences retention, peak shape, and ionization efficiency.

  • Organic Modifier: Acetonitrile and methanol are the primary choices. Acetonitrile typically provides sharper peaks and lower backpressure, making it the preferred starting solvent.

  • Aqueous Phase & pH Control: To ensure consistent protonation of the basic amino group (pKa ~2-3), the mobile phase pH should be maintained at least 1.5-2 units below the pKa. An acidic mobile phase (e.g., pH 2.5-3.5) is therefore optimal.

    • 0.1% Formic Acid in Water: This is the most common choice for positive ion mode LC-MS. It provides protons for efficient ESI and maintains an acidic environment for good chromatography of basic compounds.

    • Ammonium Formate/Acetate Buffer: If pH control is critical, a 5-10 mM buffer can be used. Ammonium salts are volatile and fully compatible with mass spectrometry.[10]

Experimental Workflow: LC Method Development

LC_Method_Development cluster_0 Phase 1: Initial Scoping cluster_1 Phase 2: Optimization A Select Column (e.g., C18, 2.1x50 mm, 1.8 µm) B Mobile Phase A: 0.1% FA in H2O Mobile Phase B: 0.1% FA in ACN A->B C Run Fast Gradient (5-95% B in 2 min) B->C D Assess Peak Shape & Retention Time C->D Evaluate Results E Adjust Gradient Slope (for optimal separation) D->E F Fine-tune Isocratic Hold (if needed for early elutors) E->F G Finalize Method F->G MS_Method_Development A Infuse Analyte Solution (~100 ng/mL) B Perform Q1 Scan (Positive ESI Mode) A->B C Identify Precursor Ion [M+H]⁺ at m/z 245.0 B->C D Perform Product Ion Scan on m/z 245.0 C->D E Select 2-3 Abundant, Stable Product Ions D->E F Optimize MRM Transitions (DP, CE, CXP) for each ion E->F G Finalize MRM Method F->G

Caption: Step-by-step workflow for MS/MS parameter optimization.

Sample Preparation: A Comparison of Extraction Techniques

Sample preparation is often the most critical and time-consuming part of the bioanalytical workflow. [11]The primary goals are to remove proteins and phospholipids that interfere with the analysis and to concentrate the analyte.

Table 4: Comparison of Common Sample Preparation Techniques

TechniqueMechanismTypical RecoveryMatrix EffectThroughputRecommendation for this Analyte
Protein Precipitation (PPT) Addition of organic solvent (e.g., Acetonitrile) to precipitate proteins.High (>90%)High (Phospholipids not removed)HighNot recommended for regulatory submission due to high matrix effects. Good for initial screening.
Liquid-Liquid Extraction (LLE) Partitioning of analyte between two immiscible liquid phases.Moderate to High (60-90%)Low to ModerateLowGood cleanup, but labor-intensive and uses large solvent volumes.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent, interferences are washed away, and analyte is eluted.High (>85%)Very LowModerate to High (with automation)Highly Recommended. Provides the cleanest extracts, leading to a more robust and reliable method.
Recommended Protocol: Solid-Phase Extraction (SPE)

A mixed-mode cation exchange polymer-based SPE sorbent is recommended. This allows for a dual retention mechanism: reversed-phase interaction with the analyte's backbone and ion-exchange interaction with the protonated amine group, providing superior cleanup.

Step-by-Step SPE Protocol:

  • Pre-treatment: To 100 µL of plasma sample, add 200 µL of 4% phosphoric acid in water. Vortex to mix. This step lyses cells and ensures the analyte's amino group is protonated.

  • Conditioning: Condition the SPE plate/cartridge with 500 µL of methanol.

  • Equilibration: Equilibrate the SPE plate/cartridge with 500 µL of water.

  • Loading: Load the pre-treated sample onto the SPE plate/cartridge.

  • Wash 1 (Organic): Wash with 500 µL of 5% methanol in water. This removes highly polar interferences.

  • Wash 2 (Aqueous): Wash with 500 µL of 0.1 M acetate buffer. This removes weakly bound basic compounds.

  • Elution: Elute the analyte with 500 µL of 5% ammonium hydroxide in methanol. The basic elution solvent neutralizes the amino group, disrupting the ion-exchange retention.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute in 100 µL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

Method Validation: Ensuring Regulatory Compliance

Once developed, the method must be validated according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). [3][8][12]Full validation ensures the method is fit for its intended purpose. [3] Key validation parameters include:

  • Selectivity and Specificity

  • Calibration Curve (Linearity and Range)

  • Accuracy and Precision

  • Matrix Effect

  • Recovery

  • Stability (Freeze-Thaw, Bench-Top, Long-Term)

Adherence to these guidelines is mandatory for data submitted in support of new drug applications. [3][12]

Conclusion

This guide outlines a comprehensive, science-driven strategy for developing a robust and reliable LC-MS/MS method for Ethyl 4-amino-3-chloro-5-nitrobenzoate. The recommended approach begins with a C18 column using a mobile phase of 0.1% formic acid in water and acetonitrile. Detection should be performed via positive mode ESI with optimized MRM transitions. For sample preparation in biological matrices, mixed-mode solid-phase extraction is strongly advised to achieve the cleanest extracts, minimizing matrix effects and ensuring the highest data quality for drug development studies. This systematic approach, grounded in the physicochemical properties of the analyte and guided by established scientific principles, provides a clear path to a successful and defensible bioanalytical method.

References

  • Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). (2015). Retrieved from [Link]

  • EMA Guideline on bioanalytical Method Validation adopted - ECA Academy. (2011). Retrieved from [Link]

  • Guideline Bioanalytical method validation - EMA - European Union. (2011). Retrieved from [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012). Retrieved from [Link]

  • Bioanalytical method validation emea | PPTX - Slideshare. Retrieved from [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). Retrieved from [Link]

  • Chapter 12: Sample Preparation Methods for the Analysis of Biogenic Amines - Books. (2019). Retrieved from [Link]

  • Bioanalytical Method Validation Guidance for Industry - Food and Drug Administration. (2018). Retrieved from [Link]

  • Designing LCMS Studies with the FDA in Mind from the Start | ​Agilex Biolabs. (2024). Retrieved from [Link]

  • LC-MS method development for the quantitation of potential genotoxic impurity 2-Methyl-6-nitro aniline in Telmisartan API. (2020). Retrieved from [Link]

  • (PDF) Liquid chromatography tandem mass spectrometry method for characterization of monoaromatic nitro-compounds in atmospheric particulate matter - ResearchGate. (2026). Retrieved from [Link]

  • Ethyl 4-chloro-3-nitrobenzoate | C9H8ClNO4 | CID 1268247 - PubChem. Retrieved from [Link]

  • Determination of aromatic amines in real samples | Download Table - ResearchGate. Retrieved from [Link]

  • Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC. (2014). Retrieved from [Link]

  • LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. Retrieved from [Link]

  • Current trends in sample preparation for the determination of primary aromatic amines in environmental samples | Request PDF - ResearchGate. (2025). Retrieved from [Link]

  • Sample Preparation Techniques for Biological Matrices - Agilent. Retrieved from [Link]

  • Detecting nitrofuran metabolites in animal products using LC/MS/MS. Retrieved from [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC. (2020). Retrieved from [Link]

  • On-site sample preparation of trace aromatic amines in environmental waters with monolith-based multichannel in-tip microextraction apparatus followed by HPLC determination - PubMed. (2020). Retrieved from [Link]

  • Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns - Loughborough University Research Repository. (2009). Retrieved from [Link]

  • Ethyl 3-chloro-5-nitrobenzoate | C9H8ClNO4 | CID 43448987 - PubChem. Retrieved from [Link]

  • Ethyl 3-chloro-4-hydroxy-5-nitrobenzoate | C9H8ClNO5 | CID 59626482 - PubChem. Retrieved from [Link]

  • ETHYL 4-CHLORO-3-NITROBENZOATE | CAS 16588-16-2 - Matrix Fine Chemicals. Retrieved from [Link]

  • Ethyl 4-amino-3-nitrobenzoate, 10 g, CAS No. 76918-64-4 | Research Chemicals. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 4-amino-3-chloro-5-nitrobenzoate

As researchers and scientists, our responsibility extends beyond discovery and innovation to the safe and compliant management of the chemical entities we handle. Ethyl 4-amino-3-chloro-5-nitrobenzoate, a halogenated nit...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists, our responsibility extends beyond discovery and innovation to the safe and compliant management of the chemical entities we handle. Ethyl 4-amino-3-chloro-5-nitrobenzoate, a halogenated nitroaromatic compound, requires meticulous disposal procedures due to its inherent chemical properties and potential environmental impact. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in regulatory standards and scientific principles.

Hazard Profile and Risk Assessment: Understanding the Compound

Ethyl 4-amino-3-chloro-5-nitrobenzoate belongs to the nitroaromatic family of compounds, which are recognized for their potential toxicity and environmental persistence.[1][2] The electron-withdrawing nature of the nitro group, combined with the stability of the benzene ring, makes these compounds resistant to natural degradation.[1][3] Many are considered priority pollutants by the U.S. Environmental Protection Agency (EPA) due to their acute toxicity and mutagenicity.[1][2]

The molecular structure, featuring both a chloro- and a nitro- group, necessitates that it be handled as a hazardous substance. While specific toxicological data for this exact ester is limited, the profiles of analogous compounds suggest it should be treated as a skin, eye, and respiratory irritant.[4][5] Furthermore, thermal decomposition can generate highly toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen chloride (HCl).[6][7][8]

Table 1: Physicochemical and Hazard Summary | Property | Value/Information | Source(s) | | :--- | :--- | :--- | | Molecular Formula | C₉H₉ClN₂O₄ |[9] | | Appearance | Solid (likely crystalline powder) |[9] | | Primary Hazards | Potential for skin, eye, and respiratory irritation. |[4][5] | | Environmental Hazards | As a nitroaromatic compound, it is expected to be toxic to aquatic life and persistent in the environment.[1][2][3] | | Combustion Byproducts | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO₂), Hydrogen chloride (HCl) gas. |[6][7][8] |

Regulatory Framework: The 'Why' Behind the Rules

In the United States, the management of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10][11] RCRA establishes a "cradle-to-grave" framework, meaning the generator of the waste is responsible for its safe management from creation to final disposal.[12]

A chemical waste is deemed hazardous if it is either specifically "listed" by the EPA or if it exhibits one of four "characteristics": ignitability, corrosivity, reactivity, or toxicity.[13][14]

  • Listed Wastes (F, K, P, U lists): These are wastes from specific industrial processes or are discarded commercial chemical products.[13] While Ethyl 4-amino-3-chloro-5-nitrobenzoate may not be explicitly on the P or U lists of unused chemicals, any solvent mixtures used with it could fall under the F-list (e.g., F004 for nitrobenzene).[15]

  • Characteristic Wastes: Based on its structure, the primary concern is Toxicity .

Given these facts, the only responsible course of action is to manage all waste containing Ethyl 4-amino-3-chloro-5-nitrobenzoate as hazardous waste . This precautionary principle ensures compliance and protects human health and the environment.

Standard Operating Procedure (SOP) for Disposal

This protocol outlines the essential, step-by-step process for safely managing this chemical waste from the point of generation to its final removal by a licensed professional.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure the appropriate PPE is worn. The causality is simple: to prevent exposure via inhalation, ingestion, or skin/eye contact.

Table 2: Recommended Personal Protective Equipment (PPE)

Body Part Equipment Specification and Rationale Source(s)
Hands Chemical-resistant gloves Nitrile or neoprene gloves are required to prevent dermal absorption. Always inspect gloves for degradation or punctures before use. [16][17]
Eyes/Face Safety goggles and/or face shield Goggles conforming to OSHA's 29 CFR 1910.133 or EN166 standards are mandatory to protect against dust or splashes. A face shield offers broader protection. [16][17][18][19]
Body Laboratory coat A flame-resistant lab coat protects against incidental contact and contamination of personal clothing. [16][17]

| Respiratory | NIOSH-approved respirator | Required only if handling outside of a certified chemical fume hood where dust or aerosols may be generated. |[8][16] |

Step 2: Waste Segregation and Containerization

The cardinal rule of chemical waste management is to never mix hazardous waste with non-hazardous waste . Doing so designates the entire volume as hazardous, significantly increasing disposal costs and regulatory burden.[20]

  • Designate a Waste Stream: Establish a specific, dedicated hazardous waste container for Ethyl 4-amino-3-chloro-5-nitrobenzoate and materials contaminated with it (e.g., weighing paper, contaminated gloves, absorbent pads).

  • Select the Proper Container: Use a container that is chemically compatible with the waste. A high-density polyethylene (HDPE) or glass container with a secure, leak-proof screw cap is appropriate. The container must be in good condition, free of cracks or residue on the exterior.[10][20][21]

  • Keep Containers Closed: Waste containers must remain tightly sealed at all times except when waste is being added.[20][22] This prevents the release of vapors and protects against spills.

Step 3: Labeling

Proper labeling is a critical, non-negotiable regulatory requirement. An improperly labeled container can result in fines and, more importantly, create a serious safety hazard.

Table 3: Waste Container Labeling Requirements

Label Element Requirement Rationale
Identification The words "HAZARDOUS WASTE" Unambiguously identifies the container's contents as regulated waste.
Chemical Name Full, unabbreviated chemical name: "Ethyl 4-amino-3-chloro-5-nitrobenzoate" Ensures all handlers know the exact contents, which is crucial for safety and proper disposal routing.
Hazard(s) List primary hazards (e.g., "Toxic," "Irritant" ). Provides immediate safety information for emergency responders and disposal personnel.

| Accumulation Date | The date waste was first added to the container. | The accumulation start date is critical for tracking storage time limits as mandated by RCRA. |

Step 4: Storage in a Satellite Accumulation Area (SAA)

Labs may temporarily store hazardous waste at or near the point of generation in a designated SAA before it is moved to a central storage area.[22]

  • Location: The SAA must be under the direct control of laboratory personnel.[21]

  • Secondary Containment: Store the waste container within a larger, chemically resistant tub or tray to contain any potential leaks or spills.[20]

  • Quantity Limits: Do not accumulate more than 55 gallons of hazardous waste in total within the SAA. For acutely toxic wastes (P-listed), the limit is one quart.[22]

Step 5: Final Disposal

The ultimate disposal of Ethyl 4-amino-3-chloro-5-nitrobenzoate must be handled by a licensed and certified hazardous waste disposal contractor.

  • Contact your Institution's EHS: Your facility's Environmental Health & Safety (EHS) department is the primary contact for arranging waste pick-up.

  • Disposal Method: The standard and most effective disposal method for this type of compound is high-temperature incineration in a facility equipped with afterburners and scrubbers.[6] This process is necessary to destroy the organic molecule completely and to neutralize the hazardous combustion byproducts like HCl and NOx.

  • Documentation: Ensure you maintain all records and manifests associated with the waste disposal, as required by RCRA, to complete the "cradle-to-grave" documentation.[10][11]

Emergency Procedures: Spill Management

In the event of a spill, a structured and immediate response is critical to mitigate exposure and environmental contamination.

Experimental Protocol for Small Spill Clean-up:

  • Alert & Isolate: Immediately alert personnel in the vicinity and restrict access to the spill area.

  • Don PPE: Wear the full PPE regimen as described in Table 2.

  • Containment: For a solid spill, gently cover with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.[4]

  • Collection: Carefully sweep or scoop the material and place it, along with all contaminated cleaning materials, into a designated hazardous waste container.[4][7][8]

  • Decontamination: Clean the spill surface with an appropriate solvent (e.g., ethanol, acetone), collecting all cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department.

For large or uncontained spills, evacuate the area immediately and contact your institution's emergency response team or EHS.

Caption: Spill response decision workflow for Ethyl 4-amino-3-chloro-5-nitrobenzoate.

References

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

  • Yadav, M., et al. (2019). Environmental persistence, hazard, and mitigation challenges of nitroaromatic compounds. ResearchGate. [Link]

  • Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. PubMed. [Link]

  • American Society for Microbiology. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews. [Link]

  • Spain, J. C., Hughes, J. B., & Knackmuss, H.-J. (Eds.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CSWAB. [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]

  • Thermo Fisher Scientific. (2025, September 6). Safety Data Sheet: 4-Chloro-3-nitrobenzoic acid. [Link]

  • Environmental Marketing Services. (2024, June 17). Chemistry Lab Waste Disposal. [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. [Link]

  • Justrite. (2018, November 29). How to Manage Chemical Waste Disposal in Academic Labs. [Link]

  • University of Pennsylvania, EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. [Link]

  • PubChem. (n.d.). Ethyl 4-chloro-3-nitrobenzoate. [Link]

  • Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]

  • PubChem. (n.d.). Ethyl 3-chloro-4-hydroxy-5-nitrobenzoate. [Link]

  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. [Link]

  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • Electronic Code of Federal Regulations. (2023, August 9). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. [Link]

  • Department of Energy & Environment. (n.d.). RCRA C Hazardous Waste. [Link]

  • McCoy and Associates. (2022, July 18). Latest RCRA Hazardous Waste and Clean Air Act News. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-amino-3-chloro-5-nitrobenzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-amino-3-chloro-5-nitrobenzoate
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